7-Amino-3-chloro cephalosporanic acid
Description
Properties
IUPAC Name |
(6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAFIZCBAZPMY-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128595 | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53994-69-7 | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9T49E55O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Amino-3-chloro-cephalosporanic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a pivotal intermediate in the semi-synthetic production of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor.[1][2][3] Its chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring with a chlorine atom at the C-3 position, is fundamental to the therapeutic efficacy of these antibiotics. This technical guide provides an in-depth overview of the basic properties of 7-ACCA, including its physicochemical characteristics, stability profile, and established analytical and synthetic methodologies.
Physicochemical Properties
7-ACCA is a white to off-white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClN₂O₃S | [5][6] |
| Molecular Weight | 234.66 g/mol | [5][6] |
| CAS Number | 53994-69-7 | [5] |
| Appearance | White or off-white crystalline powder | [4] |
| Melting Point | >180°C (decomposes) | [7] |
| Solubility | Slightly soluble in aqueous acid (with heating) and DMSO (with heating and sonication). | [7] |
| pKa | 1.87 ± 0.50 (Predicted) | [7] |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.735 (Predicted) | [7] |
Spectroscopic and Chromatographic Data
The identity and purity of 7-ACCA are routinely confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 7-ACCA. While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, typical reference values are crucial for verification.
Note on NMR Data Interpretation: The chemical shifts are reported in parts per million (ppm) relative to a standard. The multiplicity of a signal (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet) provides information about the number of adjacent protons, and the coupling constant (J), reported in Hertz (Hz), quantifies the interaction between coupled protons.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the 7-ACCA molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern is a unique characteristic of the compound.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of 7-ACCA and for monitoring the progress of its synthesis and degradation.[12]
Stability Profile
The stability of the β-lactam ring in 7-ACCA is a critical factor in its handling, storage, and use in synthesis. Degradation can occur under various conditions, including acidic, basic, and elevated temperatures.
Stock solutions of 7-ACCA are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[2] The solid form should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[7]
The degradation of cephalosporins, including structures related to 7-ACCA, often follows pseudo-first-order kinetics and is influenced by pH.[13] The primary degradation pathway involves the hydrolysis of the β-lactam ring.
Experimental Protocols
Synthesis of 7-ACCA
Two primary routes for the synthesis of 7-ACCA are the chemical modification of 7-aminocephalosporanic acid (7-ACA) and enzymatic hydrolysis.
1. Chemical Synthesis from 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (ENM)
This multi-step chemical synthesis involves the conversion of the 3-hydroxy group to a chloro group followed by deprotection of the amino and carboxylic acid groups.[4]
-
Step 1: Bromination and Cyclization: The starting material, ENM, undergoes bromination and subsequent cyclization under acidic conditions.
-
Step 2: Chlorination: The hydroxyl group at the C-3 position is replaced with chlorine using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Step 3: Deprotection: The protecting groups on the C-7 amino group and the C-4 carboxylic acid are removed to yield the final 7-ACCA product.
2. Enzymatic Synthesis from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
This method utilizes an immobilized enzyme, typically penicillin G acylase, for the deacylation of the C-7 amino group. This "green chemistry" approach offers milder reaction conditions and often higher specificity.[14][15][16][17][18]
-
Materials:
-
7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
-
Immobilized penicillin G acylase
-
Water
-
Dilute sodium bicarbonate solution
-
Dilute sodium carbonate solution
-
Dilute hydrochloric acid
-
-
Procedure:
-
Suspend 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid in water.
-
Adjust the pH to 7.0–7.2 with dilute sodium bicarbonate solution to dissolve the starting material.
-
Add immobilized penicillin G acylase to the solution.
-
Maintain the pH at 7.9–8.0 by the controlled addition of dilute sodium carbonate solution.
-
Monitor the reaction until completion.
-
Filter to remove the immobilized enzyme.
-
Adjust the pH of the filtrate to 2.0–3.0 with dilute hydrochloric acid to precipitate the 7-ACCA product.
-
Filter, wash, and dry the product.
-
HPLC Method for Purity Analysis
The following is a general protocol for the HPLC analysis of 7-ACCA. Specific parameters may need to be optimized depending on the HPLC system and column used.[12][19][20][21]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where 7-ACCA has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a known amount of 7-ACCA in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration.
Signaling Pathways and Workflows
Synthesis of 7-ACCA: A Simplified Workflow
The following diagram illustrates a generalized workflow for the synthesis of 7-ACCA, highlighting the key transformation from a protected cephalosporin intermediate.
References
- 1. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Amino-3-chloro cephalosporanic acid | CAS#:53994-69-7 | Chemsrc [chemsrc.com]
- 4. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 53994-69-7 | FA34171 [biosynth.com]
- 7. 7-Amino-3-chloro-3-cephem-4-carboxylic acid [chembk.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. scienceopen.com [scienceopen.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scienceready.com.au [scienceready.com.au]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 15. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 18. researchgate.net [researchgate.net]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
The Core Mechanism of 7-ACCA Derivatives in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 7-aminocephalosporanic acid (7-ACCA) derivatives, a cornerstone class of β-lactam antibiotics known as cephalosporins. While 7-ACCA itself is the foundational core, its derivatives are the active antibacterial agents. This document delves into their molecular targets, the biochemical pathways they disrupt, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative data on antibacterial efficacy are presented to support research and drug development efforts.
Executive Summary
Cephalosporins, derived from the 7-ACCA nucleus, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This essential structure, composed of peptidoglycan, provides structural integrity to the bacterial cell, protecting it from osmotic lysis. By targeting and inactivating key enzymes involved in peptidoglycan biosynthesis, specifically penicillin-binding proteins (PBPs), cephalosporins disrupt the cell wall's integrity, leading to cell death. The clinical efficacy of different cephalosporin (B10832234) generations is dictated by their spectrum of activity against Gram-positive and Gram-negative bacteria, their stability against bacterial resistance mechanisms, and their pharmacokinetic properties.
The Primary Target: Bacterial Cell Wall Synthesis
The bacterial cell wall is a unique and essential structure, making it an ideal target for selective antibacterial therapy. The primary structural component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1][2] This cross-linking step is crucial for the strength and rigidity of the cell wall.
The Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cell membrane (in Gram-positive bacteria).[3][4] The final and critical step in this pathway is the transpeptidation reaction, which creates the cross-links between adjacent peptide chains. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5][6]
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
The bactericidal activity of cephalosporins stems from their ability to act as suicide inhibitors of PBPs.[7][8][9] The four-membered β-lactam ring of cephalosporins is sterically similar to the D-Ala-D-Ala moiety of the peptidoglycan precursor.[6] This structural mimicry allows the cephalosporin molecule to bind to the active site of the PBP.
The serine residue in the active site of the PBP attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[10] This acylation inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[11] The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[3][7]
Quantitative Data: Antibacterial Efficacy
The in vitro efficacy of cephalosporins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC ranges for several 7-ACCA derivatives against common bacterial pathogens.
| Antibiotic (7-ACCA Derivative) | Staphylococcus aureus (MSSA) | Escherichia coli | Pseudomonas aeruginosa |
| Cefaclor | 0.6 - 128 µg/mL[12] | 16 µg/mL (inhibited 68% of aerobes) | Generally resistant |
| Cephalexin | ≤0.06 - 2 µg/mL[13] | 4 - 16 µg/mL[14] | Generally resistant |
| Cefazolin | ≤1 - 8 µg/mL[14] | ≤2 µg/mL (Susceptible breakpoint) | Generally resistant |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Bacterial Resistance Mechanisms
The emergence of bacterial resistance to cephalosporins is a significant clinical challenge. The two primary mechanisms of resistance are:
-
Enzymatic Degradation by β-Lactamases: Bacteria can produce enzymes called β-lactamases that hydrolyze the amide bond in the β-lactam ring of cephalosporins, rendering the antibiotic inactive.[15][16] This is the most common mechanism of resistance.[11]
-
Alteration of Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to a reduced binding affinity of cephalosporins for their target, thus diminishing the inhibitory effect.[11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol determines the lowest concentration of a cephalosporin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Cephalosporin stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution: Perform serial two-fold dilutions of the cephalosporin stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay determines the affinity of a cephalosporin for specific PBPs by measuring its ability to compete with a labeled β-lactam for binding.
Materials:
-
Bacterial membrane preparation containing PBPs
-
Cephalosporin of interest
-
Labeled β-lactam probe (e.g., Bocillin FL - a fluorescent penicillin)
-
SDS-PAGE apparatus
-
Fluorescence scanner
Procedure:
-
Incubation: Incubate the bacterial membrane preparation with varying concentrations of the unlabeled cephalosporin for a defined period to allow for binding to the PBPs.
-
Labeling: Add a fixed, saturating concentration of the fluorescently labeled β-lactam probe to the mixture and incubate to allow it to bind to any PBPs not occupied by the test cephalosporin.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Visualization: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the binding affinity of the test cephalosporin.
-
Analysis: Quantify the fluorescence intensity of each PBP band to determine the concentration of the cephalosporin required to inhibit 50% of the binding of the fluorescent probe (IC₅₀), which is a measure of its binding affinity.
β-Lactamase Activity Assay (Nitrocefin Assay)
This colorimetric assay is used to detect and quantify the activity of β-lactamase enzymes.
Materials:
-
Bacterial lysate or purified β-lactamase
-
Nitrocefin (B1678963) (a chromogenic cephalosporin substrate)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare a bacterial lysate or use a purified β-lactamase solution.
-
Reaction Setup: In a microtiter plate, add the bacterial sample to the assay buffer.
-
Substrate Addition: Add a solution of nitrocefin to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader. The hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.
-
Calculation: The rate of the increase in absorbance is directly proportional to the β-lactamase activity in the sample.
Experimental Workflow for Mechanism of Action Studies
A typical workflow to elucidate the mechanism of action of a novel 7-ACCA derivative involves a series of integrated experiments.
This workflow begins with determining the antibacterial spectrum (MIC testing) and bactericidal/bacteriostatic nature (time-kill kinetics) of the compound. Subsequent experiments focus on identifying the specific molecular target (PBP binding assays) and confirming the downstream cellular effects (cell lysis assays). Finally, understanding potential resistance mechanisms through β-lactamase hydrolysis and PBP mutation analysis provides a complete picture of the compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. microbenotes.com [microbenotes.com]
The Nucleus of an Antibiotic Revolution: A Technical Guide to the Discovery and History of Cephalosporin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and subsequent evolution of cephalosporin (B10832234) intermediates, the foundational scaffolds upon which a significant portion of modern antibiotic therapy is built. We delve into the historical context of their unearthing, the intricate biosynthetic pathways, detailed experimental protocols for their synthesis, and a quantitative comparison of production methodologies. This document serves as a comprehensive resource, providing the technical detail necessary for a thorough understanding of these critical pharmaceutical building blocks.
A Serendipitous Discovery: The Dawn of the Cephalosporin Era
The story of cephalosporins begins in 1945 with the Italian pharmacologist Giuseppe Brotzu.[1] While investigating a sewage outfall off the coast of Sardinia, he isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), that exhibited potent antibacterial activity.[1][2][3] This discovery, born from an early understanding of ecological antagonism, laid the groundwork for a new class of antibiotics.
Further investigation at the Sir William Dunn School of Pathology at the University of Oxford by Sir Edward Abraham and Guy Newton led to the isolation of three primary antibiotic substances from Brotzu's fungal culture: Cephalosporin P, Cephalosporin N, and Cephalosporin C.[2] Of these, Cephalosporin C, first characterized in 1961, proved to be the most promising.[4] Although it possessed only weak intrinsic antibacterial activity, it was remarkably resistant to penicillinase, the enzyme responsible for bacterial resistance to penicillin.[5]
The crucial breakthrough came with the elucidation of Cephalosporin C's structure. It contained a bicyclic core composed of a β-lactam ring fused to a dihydrothiazine ring.[2] Researchers realized that by removing the native D-α-aminoadipic acid side chain, they could isolate the core nucleus: 7-aminocephalosporanic acid (7-ACA) .[1][2][5] This intermediate proved to be analogous to 6-aminopenicillanic acid (6-APA), the cornerstone of semi-synthetic penicillins, and opened the door to the creation of thousands of new semi-synthetic cephalosporins with vastly improved potency and spectrum of activity.[1][2]
The Natural Precursor: Cephalosporin C Biosynthesis
Cephalosporin C is the natural starting material for the industrial production of most semi-synthetic cephalosporins. It is produced by Acremonium chrysogenum through a complex fermentation process. The biosynthetic pathway begins with three precursor amino acids: L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine.[6] These are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) by the enzyme ACV synthetase.[7] A key cyclization step, catalyzed by isopenicillin N synthase (IPNS), forms the bicyclic structure of isopenicillin N. This intermediate is then epimerized to penicillin N. The pathway culminates in the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC), a reaction catalyzed by deacetoxycephalosporin C synthase (DAOCS, or expandase).[3][6] Finally, deacetylcephalosporin C (DAC) is acetylated to yield Cephalosporin C.[3]
The Cornerstone Intermediate: 7-Aminocephalosporanic Acid (7-ACA)
7-ACA is the most critical intermediate for the synthesis of the majority of commercially available cephalosporins.[8][9] Its production from the fermentation product, Cephalosporin C, is a cornerstone of the pharmaceutical industry. Two primary routes, chemical and enzymatic, have been developed for this conversion.
Production of 7-ACA from Cephalosporin C
The conversion of Cephalosporin C to 7-ACA involves the selective cleavage of the amide bond linking the D-α-aminoadipic acid side chain to the 7-amino group of the cephem nucleus.
Experimental Protocols
The traditional chemical method involves protecting the carboxyl groups, forming an imino halide, and then hydrolyzing to yield 7-ACA. This process is effective but uses harsh, toxic reagents and requires cryogenic temperatures.[8][10]
-
Silylation: Suspend Cephalosporin C sodium salt in an anhydrous chlorinated solvent (e.g., methylene (B1212753) chloride) with dimethylaniline. Add a silylating agent, such as dichlorodimethylsilane, and stir for 60-90 minutes at 25-30°C to protect the carboxyl groups.[11]
-
Imino Halide Formation: Cool the slurry to -60°C. Add a solution of phosphorus pentachloride (PCl₅) in methylene chloride. Maintain the temperature at -40°C for approximately 2 hours to form the imino chloride.[11]
-
Hydrolysis (Alcoholysis): Cool the reaction mixture to -75°C. Add a cold solution of methanol.[11]
-
Work-up and Isolation: Add water to the reaction mixture. Adjust the pH to approximately 3.5-4.0 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the 7-ACA. The solid product is then filtered, washed with water and acetone, and dried under vacuum.[11]
This chemo-enzymatic process is more environmentally benign and operates under mild conditions.[2][8][12]
-
Oxidative Deamination: Immobilized D-amino acid oxidase (D-AOD), often from the yeast Trigonopsis variabilis, is used to convert Cephalosporin C to α-ketoadipyl-7-ACA.[8][12] The reaction is typically carried out in an aqueous buffer (e.g., pH 8.0) at 20-25°C.[12] Hydrogen peroxide is a byproduct of this reaction.
-
Intermediate Conversion: The α-ketoadipyl-7-ACA intermediate spontaneously reacts with the hydrogen peroxide generated in the first step to form glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[12]
-
Acylase Hydrolysis: In a second reactor, immobilized GL-7-ACA acylase (GLA) hydrolyzes GL-7-ACA to produce 7-ACA and glutaric acid.[8][12]
-
Purification: The final 7-ACA product is crystallized from the aqueous solution, filtered, and dried.
The most recent innovation is the use of a single enzyme, Cephalosporin C Acylase (CCA), to directly convert CPC to 7-ACA, simplifying the process.[8]
-
Direct Hydrolysis: Immobilized CCA, sourced from various bacterial strains (e.g., Pseudomonas species), is added to a solution of Cephalosporin C.[2][8]
-
Reaction Conditions: The reaction is performed under optimized conditions. For example, using purified ECS protein (a type of CCA), the reaction can be run with 5 mg/ml CPC in a Tris-Cl buffer (pH 9.6) at 25°C for 6 hours.[13]
-
Isolation: Following the reaction, 7-ACA is isolated from the mixture, typically through crystallization by pH adjustment.
Quantitative Data Comparison
| Production Method | Key Reagents/Enzymes | Temperature | Yield | Advantages | Disadvantages |
| Chemical Cleavage | PCl₅, Dimethylaniline, Chlorosilanes | -75°C to 30°C | High | Well-established, high throughput | Use of toxic/polluting reagents, harsh conditions, high energy cost[8][10] |
| Two-Step Enzymatic | D-Amino Acid Oxidase, GL-7-ACA Acylase | 20-25°C | 85-91%[12][14] | Environmentally friendly, mild conditions, high specificity | Two-step process, potential enzyme inactivation by H₂O₂[2] |
| One-Step Enzymatic | Cephalosporin C Acylase | ~25°C | >90% conversion[2] | Simplified process, mild conditions, eco-friendly | Enzyme availability and cost can be a factor |
| In Vivo Expression | Recombinant A. chrysogenum with CCA gene | Fermentation Temp. | ~1701 µg/mL (~30% of CPC converted)[13] | Direct fermentation product, reduces downstream processing | Lower overall yield compared to in vitro methods currently |
The Alternative Core: 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
7-ADCA is another crucial intermediate, particularly for the synthesis of orally active cephalosporins like cephalexin (B21000) and cefadroxil.[15] Unlike 7-ACA, which is derived from Cephalosporin C, 7-ADCA is typically produced from penicillins through a ring expansion process.[16][17]
The industrial process generally starts with Penicillin G or V. It involves a multi-step chemical synthesis to expand the five-membered thiazolidine ring of the penicillin nucleus into the six-membered dihydrothiazine ring characteristic of cephalosporins.[16][18] More recently, bioprocesses have been developed where a transformed Penicillium chrysogenum strain, expressing an expandase gene (e.g., cefE from Streptomyces clavuligerus), can convert a penicillin intermediate into a 7-ADCA precursor.[18]
A Landmark in Synthesis: Woodward's Total Synthesis of Cephalosporin C
In 1966, Robert B. Woodward reported the first total synthesis of Cephalosporin C, a monumental achievement in organic chemistry that was presented in his Nobel lecture.[19][20] The synthesis was a multi-step, complex endeavor that started from the readily available amino acid L-cysteine.[19][20] This ingenious choice provided half of the carbon framework and one of the key chiral centers of the final molecule.[19] The synthesis involved the careful construction of the β-lactam ring, followed by the annulation of the dihydrothiazine ring, and finally, the attachment of the aminoadipic acid side chain.[20] While not commercially viable for industrial production, Woodward's synthesis was a landmark that validated the structure of Cephalosporin C and showcased the power of synthetic organic chemistry.
Analytical Methods for Intermediate Characterization
The analysis and quality control of cephalosporin intermediates are critical for pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of these compounds.[21][22] Reversed-phase HPLC methods, typically using a C18 column, can effectively separate and quantify Cephalosporin C, 7-ACA, 7-ADCA, and other related impurities and byproducts.[22] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also employed for structural elucidation and confirmation.[23]
Conclusion
From a mold found in Sardinian seawater to a global arsenal (B13267) of life-saving drugs, the journey of cephalosporins is a testament to scientific curiosity and innovation. The discovery of Cephalosporin C and the subsequent development of methods to produce its core intermediates, 7-ACA and 7-ADCA, were transformative events in medicine. These intermediates are not merely chemical curiosities; they are the versatile platforms that have enabled the generation of successive classes of cephalosporin antibiotics, each with tailored properties to combat evolving bacterial resistance. The ongoing refinement of their production, shifting from harsh chemical processes to elegant and sustainable enzymatic and biosynthetic methods, continues to shape the future of antibiotic manufacturing, ensuring that these vital medicines remain accessible and effective for generations to come.
References
- 1. synarchive.com [synarchive.com]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 7. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-ACA - Wikipedia [en.wikipedia.org]
- 10. EP0496993B1 - Enzymatic process for preparing 7-aminocephalosporanic acid and derivatives - Google Patents [patents.google.com]
- 11. US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 12. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]
- 19. ias.ac.in [ias.ac.in]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 22. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA): A Core Intermediate in Cephalosporin Synthesis
Introduction
7-Amino-3-chloro-3-cephem-4-carboxylic acid, commonly known as 7-ACCA, is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor for the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor.[1][2] The structural integrity and purity of 7-ACCA are critical determinants for the efficacy and safety of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of 7-ACCA, including its chemical properties, synthesis methodologies, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of 7-ACCA
7-ACCA is a white to off-white crystalline powder. A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₃S | [1][3][4] |
| Molecular Weight | 234.66 g/mol | [1][3][4] |
| CAS Number | 53994-69-7 | [1] |
| Appearance | White or off-white crystalline powder | [4] |
| Solubility | Data not readily available in reviewed literature. | |
| Storage Conditions | 2-8°C | [5] |
Synthesis of 7-ACCA
The synthesis of 7-ACCA is a multi-step process that can be achieved through various chemical and enzymatic routes. The choice of a particular synthetic pathway often depends on factors such as yield, purity, cost-effectiveness, and environmental impact.
Chemical Synthesis Routes
Several chemical synthesis strategies for 7-ACCA have been developed, often involving the modification of a penicillin or cephalosporin precursor. A commonly cited approach involves the chlorination of a 3-hydroxycephalosporin intermediate followed by the removal of protecting groups.
A multi-step chemical synthesis route starting from an ENM compound 1 has been reported with a high overall yield. This process involves bromination, cyclization, chlorination, and subsequent deprotection steps to yield 7-ACCA.[4][6] Another method involves the reductive cleavage of a p-nitrobenzyl (PNB) ester of a 7-ACCA precursor using iron powder in an acidic medium.[7]
Enzymatic Synthesis
Enzymatic methods for the synthesis of 7-ACCA are gaining prominence due to their milder reaction conditions, higher specificity, and reduced environmental footprint compared to traditional chemical methods. A prevalent enzymatic approach involves the use of immobilized penicillin G acylase to deacylate a precursor, 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid, to yield 7-ACCA.[2][8][9] This reaction is typically carried out in an aqueous medium under controlled pH and temperature.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for 7-ACCA is a critical decision in the drug development process. Table 2 provides a comparative overview of different reported synthesis methods, highlighting key parameters such as yield and purity.
| Synthesis Method | Key Steps | Reported Yield | Reported Purity | Reference |
| Chemical Synthesis from ENM Compound 1 | Bromination, cyclization, chlorination, deprotection | Up to 92.7% | >98.0% | [4][6] |
| Chemical Synthesis via Reductive Cleavage | Reductive cleavage of p-nitrobenzyl ester with iron powder | 72.5% (molar yield) | Not specified | [7] |
| Enzymatic Synthesis | Hydrolysis and enzymatic cleavage using immobilized penicillin G acylase | Up to 85.0% | >98.5% | [8][9][10][11] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of 7-ACCA. The following sections provide methodologies for a representative enzymatic synthesis and a common analytical technique.
Enzymatic Synthesis of 7-ACCA
This protocol is based on the enzymatic deacylation of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid.
Materials:
-
7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid
-
Immobilized penicillin G acylase
-
Water
-
Sodium bicarbonate solution (8%)
-
Sodium carbonate solution (9%)
-
Dilute hydrochloric acid
Procedure:
-
Suspend 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid in water (e.g., a 1:15 to 1:20 mass ratio of starting material to water).[2]
-
While stirring, adjust the pH of the suspension to 7.0-7.2 by the dropwise addition of 8% sodium bicarbonate solution until the starting material dissolves.[8][9]
-
Add immobilized penicillin G acylase to the solution (e.g., a 1:0.25 to 1:0.3 mass ratio of starting material to enzyme).[2]
-
Maintain the pH of the reaction mixture at 7.9-8.0 by the controlled addition of 9% sodium carbonate solution.[8][9]
-
Monitor the reaction until completion, indicated by a stable pH for at least 10 minutes.[8][9]
-
Upon completion, remove the immobilized enzyme by filtration.[2][8]
-
Adjust the pH of the filtrate to 2.0-3.0 with dilute hydrochloric acid to induce the crystallization of 7-ACCA.[8][9]
-
Collect the crystalline product by suction filtration, wash with water, and dry under vacuum.[8][9]
Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 7-ACCA and quantifying any related impurities.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., pH 6.0) and acetonitrile (B52724) (e.g., 92:8 v/v). The exact composition may need optimization.
-
Detection: UV spectrophotometer at 254 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of 7-ACCA and any known impurities at various concentrations in a suitable diluent.
-
Prepare the sample solution of the synthesized 7-ACCA.
-
Set up the HPLC system with the specified conditions and allow it to equilibrate.
-
Inject the standard solutions to establish a calibration curve and determine the retention times of the analyte and impurities.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the purity of the 7-ACCA sample by comparing the peak areas.
Biological Activity and Signaling Pathways
The primary biological relevance of 7-ACCA is as a key structural component of cephalosporin antibiotics. The core mechanism of action of these antibiotics is the inhibition of bacterial cell wall synthesis.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1]
It is important to note that 7-ACCA itself is an intermediate and not typically studied in the context of complex signaling pathways within human or other mammalian systems. Its role is primarily in the chemical synthesis of the final drug product. Therefore, detailed signaling pathway diagrams involving 7-ACCA are not applicable in the same way they would be for a biologically active drug molecule that interacts with cellular signaling cascades.
Experimental and Logical Workflows
To visualize the process of 7-ACCA production and its subsequent use, the following diagrams illustrate a typical synthesis and analysis workflow, as well as the logical relationship of 7-ACCA to the final antibiotic product.
References
- 1. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. 7-Amino-3-chloro cephalosporanic acid | 53994-69-7 | FA34171 [biosynth.com]
- 6. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 7. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 8. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 9. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of cephalosporin nucleus 7-ACCA [journal.buct.edu.cn]
In-Depth Technical Guide: Solubility and Stability of 7-Amino-3-chloro-cephalosporanic Acid (7-ACCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a pivotal intermediate in the semi-synthetic production of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor (B193732). The physicochemical properties of 7-ACCA, particularly its solubility and stability, are critical parameters that influence its handling, purification, reaction kinetics during the synthesis of the final active pharmaceutical ingredient (API), and the overall efficiency of the manufacturing process. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-ACCA, outlines detailed experimental protocols for their determination, and presents visual workflows to aid in experimental design.
Solubility Profile of 7-ACCA
The solubility of 7-ACCA is influenced by the presence of both a weakly basic amino group and a weakly acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium.
Aqueous Solubility
Quantitative data on the aqueous solubility of 7-ACCA across a wide pH range is limited in publicly available literature. However, qualitative descriptions indicate that it is slightly soluble in acidic aqueous solutions, particularly with heating. Due to its amphoteric nature, the solubility of 7-ACCA is expected to be at its minimum at its isoelectric point and increase in both acidic and alkaline conditions.
Table 1: Aqueous Solubility of 7-ACCA
| pH | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Acidic | Heated | Slightly Soluble | Qualitative Observation | --INVALID-LINK-- |
| Hypothetical Data Points for Illustrative Purposes | ||||
| 2.0 | 25 | Value | e.g., HPLC-UV | |
| 4.0 | 25 | Value | e.g., HPLC-UV | |
| 7.0 | 25 | Value | e.g., HPLC-UV | |
| 9.0 | 25 | Value | e.g., HPLC-UV |
Note: The hypothetical data points are included to illustrate how experimental data would be presented. Actual quantitative values require experimental determination.
Solubility in Organic Solvents
The solubility of 7-ACCA in organic solvents is generally low. It has been reported to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) with heating and sonication.
Table 2: Solubility of 7-ACCA in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Heated & Sonicated | Slightly Soluble | Qualitative Observation | --INVALID-LINK-- |
| Methanol | 25 | Value | e.g., HPLC-UV | |
| Ethanol | 25 | Value | e.g., HPLC-UV | |
| Acetone | 25 | Value | e.g., HPLC-UV | |
| Acetonitrile | 25 | Value | e.g., HPLC-UV | |
| Dichloromethane | 25 | Value | e.g., HPLC-UV |
Note: The table is structured for the inclusion of experimentally determined quantitative solubility data.
Stability Profile of 7-ACCA
The stability of 7-ACCA is a critical factor for its storage and use in synthesis. The presence of the β-lactam ring makes the molecule susceptible to degradation under various conditions, particularly hydrolysis.
pH-Dependent Stability in Aqueous Solutions
Table 3: Stability of 7-ACCA in Aqueous Buffers (Illustrative)
| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, h) | Degradation Products |
| 2.0 | 37 | Value | Value | e.g., β-lactam ring-opened products |
| 7.0 | 37 | Value | Value | e.g., Minor degradation |
| 9.0 | 37 | Value | Value | e.g., β-lactam ring-opened products |
Note: This table provides a template for presenting results from a systematic pH-stability study.
Thermal Stability
Elevated temperatures can accelerate the degradation of 7-ACCA. The specific degradation pathways and kinetics at different temperatures need to be experimentally determined.
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of many pharmaceutical compounds. Photostability studies are essential to determine appropriate handling and storage conditions for 7-ACCA.
Degradation Pathways
Based on the known degradation of other cephalosporins, the primary degradation pathway for 7-ACCA is expected to be the hydrolysis of the β-lactam ring. This can be followed by other reactions, such as rearrangement of the dihydrothiazine ring.
Caption: Proposed primary degradation pathway of 7-ACCA.
Experimental Protocols
The following sections provide detailed methodologies for the determination of solubility and stability of 7-ACCA. These protocols are based on standard pharmaceutical analysis techniques and should be adapted and validated for specific laboratory conditions.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of 7-ACCA can be determined using the shake-flask method.
-
Preparation of Solutions: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7, 9) and select a range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO).
-
Equilibration: Add an excess amount of 7-ACCA to a known volume of each solvent in a sealed container. Agitate the containers at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of 7-ACCA using a validated stability-indicating HPLC-UV method.
Caption: Workflow for solubility determination by the shake-flask method.
Stability Study: Forced Degradation and Kinetics
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve 7-ACCA in 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Dissolve 7-ACCA in 0.1 M NaOH and incubate at a controlled temperature (e.g., 40 °C).
-
Oxidative Degradation: Treat a solution of 7-ACCA with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid 7-ACCA to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of 7-ACCA to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the remaining 7-ACCA concentration versus time to determine the degradation rate constant (k) and the half-life (t½) for each condition.
Stability-Indicating HPLC-UV Method
A stability-indicating HPLC method is crucial for accurately quantifying 7-ACCA in the presence of its degradation products. The following is a proposed starting method that would require validation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at a wavelength determined by the UV spectrum of 7-ACCA (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of 7-Amino-3-chloro-cephalosporanic acid and provided a framework for its experimental determination. While quantitative data in the public domain is scarce, the provided protocols and workflows offer a robust starting point for researchers and drug development professionals to generate the necessary data for process optimization, formulation development, and regulatory compliance. Accurate characterization of the solubility and stability of 7-ACCA is indispensable for the efficient and controlled synthesis of cefaclor and other related cephalosporin antibiotics.
The Pivotal Role of 7-ACCA in Cefaclor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) as the key intermediate in the synthesis of the second-generation cephalosporin (B10832234) antibiotic, cefaclor (B193732). This document provides a comprehensive overview of the primary synthetic pathways for both 7-ACCA and its subsequent conversion to cefaclor, with a focus on enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in the field of drug development and manufacturing.
Introduction to 7-ACCA and its Significance
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a crucial building block in the semi-synthesis of cefaclor, an antibiotic widely used to treat a variety of bacterial infections.[1][2][3] The chlorine substituent at the 3-position of the cephem ring is a key structural feature that contributes to the enhanced biological activity of cefaclor.[1] The primary synthetic routes to cefaclor hinge on the efficient acylation of the 7-amino group of 7-ACCA with a D-phenylglycine derivative. This guide will delve into the prevalent methods for producing 7-ACCA and its subsequent conversion into the final active pharmaceutical ingredient.
Synthesis of the Key Intermediate: 7-ACCA
The industrial production of 7-ACCA is primarily achieved through two main synthetic routes: the transformation of 7-aminocephalosporanic acid (7-ACA) and the ring expansion of penicillin G.[2]
Synthesis of 7-ACCA from 7-ACA
A common pathway to 7-ACCA involves the chemical modification of 7-ACA, a readily available starting material derived from the fermentation of Cephalosporium acremonium. This multi-step process typically involves the protection of the amino and carboxyl groups, followed by the introduction of the chloro group at the C-3 position and subsequent deprotection.
Synthesis of 7-ACCA via Penicillin Ring Expansion
An alternative and widely employed industrial method is the ring expansion of penicillin G. This intricate process transforms the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring of the cephalosporin core. This route involves several chemical transformations, including oxidation and cyclization steps.[2]
A generalized workflow for the synthesis of 7-ACCA from a protected 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid intermediate is outlined below.
Cefaclor Synthesis from 7-ACCA
The conversion of 7-ACCA to cefaclor is achieved by attaching the D-phenylglycine side chain to the 7-amino group. This can be accomplished through either enzymatic or chemical methods.
Enzymatic Synthesis of Cefaclor
The enzymatic approach is often preferred due to its high specificity, milder reaction conditions, and reduced environmental impact. Immobilized penicillin G acylase (PGA) or α-amino acid ester hydrolases are commonly employed for this kinetically controlled synthesis.[4][5][6]
The general mechanism involves the enzyme first being acylated by an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (D-PGM). This acyl-enzyme intermediate then reacts with 7-ACCA to form cefaclor.[6] A competing hydrolysis reaction, where the acyl-enzyme intermediate reacts with water, can reduce the overall yield.[6]
The following is a representative protocol for the enzymatic synthesis of cefaclor, based on procedures described in the literature.[1][7][8]
-
Reaction Setup: A reactor equipped with a sieve bottom is charged with immobilized Penicillin G acylase.
-
Substrate Addition: A solution of 7-ACCA and sodium sulfite (B76179) in water is added to the reactor at a controlled temperature (e.g., 20°C).
-
pH Adjustment: The pH of the mixture is adjusted to approximately 7.0 with a suitable base, such as ammonia.
-
Acyl Donor Addition: An activated form of D-phenylglycine, such as D-phenylglycine methyl ester hydrochloride (PGM HCl), is added to initiate the reaction. In some protocols, the PGM solution is dosed into the reactor over a period of time to maintain a low molar ratio of PGa to 7-ACCA, which can minimize the formation of by-products.[7][9]
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 150 minutes), with the pH maintained at a constant value.
-
Product Recovery: Upon completion, the reaction mixture is cooled, and the pH is lowered (e.g., to 5.3) to facilitate product precipitation. The solid cefaclor is then collected by filtration, washed with water and an organic solvent like acetone, and dried.[1][7][8]
| Parameter | Value | Reference |
| Enzyme | Immobilized Penicillin G Acylase (mutant Phe-B24-Ala) | [1][8] |
| Reactants | 7-ACCA, D-phenylglycine methyl ester HCl (PGM HCl) | [1][7][8] |
| Molar Ratio (PGM:7-ACCA) | < 1.5 | [9] |
| Temperature | 12°C, linearly decreased to 2°C | [8] |
| pH | 7.0 | [1][7][8] |
| Reaction Time | ~190 minutes | [8] |
| Conversion of 7-ACCA | >95% | [7] |
| Final Cefaclor Purity | >99% | [8] |
Chemical Synthesis of Cefaclor
Chemical synthesis offers an alternative route to cefaclor, often employing a Dane salt (a potassium salt of a D-phenylglycine derivative) as the acylating agent.
A general procedure for the chemical synthesis of cefaclor from 7-ACCA is as follows:[1]
-
Silylation: 7-ACCA is suspended in a solvent such as dichloromethane, and a silylating agent is added to protect the carboxyl group.
-
Acylation: In a separate vessel, the Dane salt is activated. This activated side chain is then added to the silylated 7-ACCA solution at a low temperature.
-
Condensation: The reaction mixture is allowed to warm, and the condensation reaction proceeds.
-
Hydrolysis: An acid is added to hydrolyze the silylated ester and any remaining protecting groups.
-
Purification: The aqueous layer containing the cefaclor salt is separated, treated with activated carbon for decolorization, and the pH is adjusted to precipitate the cefaclor.
-
Crystallization and Isolation: The precipitated cefaclor is allowed to crystallize, then filtered, washed, and dried.
| Parameter | Value/Reagent | Reference |
| Starting Materials | 7-ACCA, Dane potassium salt | [1] |
| Silylating Agent | e.g., Trimethylchlorosilane, Hexamethyldisilazane | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | Silylation: 40-46°C; Condensation: -15°C to room temp. | [1] |
| Initial 7-ACCA Purity | ≥98.0% | [1] |
| Initial Dane Salt Purity | ≥99% | [1] |
Purification and Analysis of Cefaclor
Regardless of the synthetic route, the final product requires purification to meet pharmaceutical standards. Common purification techniques include:
-
Crystallization: Cefaclor is typically isolated and purified by crystallization from the reaction mixture, often by adjusting the pH to its isoelectric point.[1][8]
-
Washing: The crystalline product is washed with water and organic solvents to remove residual reactants and by-products.[1][8]
-
Decolorization: Activated carbon is often used to remove colored impurities.[1]
The purity and concentration of cefaclor are typically determined using High-Performance Liquid Chromatography (HPLC).
Conclusion
7-ACCA is an indispensable intermediate in the synthesis of cefaclor. The choice between enzymatic and chemical acylation methods for the conversion of 7-ACCA to cefaclor depends on various factors, including cost, efficiency, and environmental considerations. The enzymatic route offers a greener and more specific approach, while chemical methods provide a well-established alternative. Continuous optimization of both the synthesis of 7-ACCA and its subsequent conversion to cefaclor is crucial for the efficient and sustainable production of this important antibiotic. This guide provides a foundational understanding of these key processes for professionals engaged in the research and development of cephalosporin antibiotics.
References
- 1. CN105769873A - Cefaclor preparation and preparation method thereof - Google Patents [patents.google.com]
- 2. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6020151A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN1190440A - Process for production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]
- 8. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 9. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
A Comprehensive Technical Review of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-3-chloro-3-cephem-4-carboxylic acid, commonly known as 7-ACCA, is a pivotal intermediate in the semi-synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor (B193732).[1][2][3][4] This technical guide provides an in-depth literature review of 7-ACCA, focusing on its synthesis, chemical properties, and applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers and professionals in the field of antibiotic drug development.
Introduction
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a core structural component of various cephalosporin antibiotics.[5][6] Its chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring with a chlorine substituent at the C-3 position, is fundamental to its reactivity and the biological activity of its derivatives.[2] The primary application of 7-ACCA lies in its role as a precursor to cefaclor, a widely used oral antibiotic for treating a range of bacterial infections.[3] The synthesis of 7-ACCA is a critical step in the manufacturing of cefaclor and has been the subject of extensive research to optimize yield, purity, and cost-effectiveness.[1][3]
Physicochemical Properties
7-ACCA is a white to off-white crystalline powder.[1][7] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₃S | [1][2][7][8][9][10] |
| Molecular Weight | 234.66 g/mol | [1][2][7][10] |
| CAS Number | 53994-69-7 | [2][8] |
| Melting Point | >180°C (decomposes) | [8] |
| Boiling Point | 498.9 ± 45.0 °C (Predicted) | [8] |
| Density | 1.81 ± 0.1 g/cm³ (Predicted) | [8] |
| Solubility | Slightly soluble in aqueous acid (heated) and DMSO (slightly, heated, sonicated) | [8] |
Synthesis of 7-ACCA
The production of 7-ACCA can be broadly categorized into chemical synthesis and chemo-enzymatic methods.
Chemical Synthesis
Chemical synthesis routes typically involve multi-step processes starting from readily available precursors like penicillin G. A common strategy involves the expansion of the penicillin thiazolidine (B150603) ring into the cephalosporin dihydrothiazine ring, followed by chlorination and deprotection steps.
One patented method describes a synthesis starting from an ENM compound, proceeding through bromination, cyclization, chlorination, and subsequent removal of protecting groups at the C-7 and C-4 positions.[1] This process is reported to be cost-effective and suitable for industrial-scale production.[1]
Another approach involves the deprotection of a p-nitrobenzyl ester of 7-ACCA using an iron powder system in a mixed solution of hydrochloric acid, methanol, and water.[2] This method is noted for its cost-effectiveness and simpler post-reaction treatment.[2]
Step a: Bromination
-
Raw Material: ENM compound 1
-
Reagents: Bromine, Morpholine
-
Solvent: Dichloromethane
-
Temperature: -40 to -10 °C
-
Molar Ratio: Compound 1 : Bromine : Morpholine = 1 : 1.0-1.1 : 1.1-1.2
-
Product: Compound 2
Step b: Cyclization
-
Starting Material: Compound 2
-
Conditions: Acidic (e.g., HCl, H₂SO₄, or HNO₃) to a pH of 0.60-0.80
-
Catalyst: Tri-n-octyl methyl ammonium (B1175870) chloride (0.03-0.05 times the mass of compound 1)
-
Temperature: 10-30 °C
-
Reaction Time: 10-15 hours
-
Product: Compound 3
Step c: Chlorination
-
Starting Material: Compound 3
-
Reagent: Phosphorus trichloride (B1173362) (PCl₃)
-
Solvent: Dimethylformamide (DMF)
-
Molar Ratio: Compound 3 : PCl₃ = 1 : 1.2-1.5
-
Temperature: 10-30 °C
-
Reaction Time: 2-4 hours
-
Product: Compound 4
Step d: Removal of Phenylacetyl Protecting Group
-
Starting Material: Compound 4
-
Reagents: Phosphorus pentachloride, Pyridine
-
Solvent: Alcohol (e.g., methanol, ethanol, isopropanol)
-
Product: Intermediate 5
Step e: Removal of Benzhydryl Protecting Group
-
Starting Material: Intermediate 5
-
Reagents: Aluminum chloride (AlCl₃), Anisole
-
Solvent: Dichloromethane
-
Temperature: -10 to 0 °C
-
Reaction Time: 2-4 hours
-
Molar Ratio: Intermediate 5 : Anisole : AlCl₃ = 1 : 1.5-2.0 : 1.8-5
-
Final Product: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
-
Starting Material: 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester
-
Reagents: Iron powder, Concentrated hydrochloric acid, Methanol, Water, Potassium bicarbonate (KHCO₃), Activated carbon
-
Reaction:
-
Add the starting material and iron powder to a reaction vessel.
-
Slowly add a mixed solution of concentrated HCl, methanol, and water.
-
React at 25-35 °C for 30-90 minutes.
-
Adjust the pH to 8.0 with a KHCO₃ solution.
-
Add activated carbon and stir for 5-20 minutes.
-
Filter the solution.
-
Adjust the filtrate pH to 4.0 with dilute hydrochloric acid.
-
Stir for 5-20 minutes to precipitate the product.
-
-
Final Product: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
Chemo-enzymatic Synthesis
Chemo-enzymatic methods offer a more environmentally friendly alternative to purely chemical routes by utilizing enzymes for specific transformations, often under milder reaction conditions.
A described process uses a 3-chloro cephalosporin derivative as the starting material, which undergoes hydrolysis followed by an enzymatic cleavage to yield 7-ACCA.[11][12] This method is highlighted as being efficient and having low pollution.[11][12]
Step 1: Hydrolysis
-
Starting Material: 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
-
Optimum Temperature: 60-65 °C
Step 2: Enzymatic Cleavage
-
Enzyme: Immobilized penicillin G acylase
-
Optimum Temperature: 30-32 °C
-
Optimum pH: 7.9-8.0
-
Procedure:
-
Dissolve the hydrolyzed intermediate in water.
-
Adjust the pH to 7.0-7.2 with a dilute sodium bicarbonate solution.
-
Add the immobilized penicillin G acylase.
-
Maintain the pH at 7.9-8.0 with a dilute sodium carbonate solution.
-
After the reaction is complete, filter to remove the enzyme.
-
Adjust the filtrate pH to 2.0-3.0 with dilute hydrochloric acid to precipitate the product.
-
Filter, wash, and dry the product.
-
-
Final Product: 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
Quantitative Data Summary
The following table summarizes the reported yields and purity for various 7-ACCA synthesis methods.
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield | Purity | Reference |
| Multi-step Chemical Synthesis | ENM compound 1 | Bromine, PCl₃, PCl₅, AlCl₃ | Up to 92.7% | > 98.0% | [1] |
| Reductive Deprotection | 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester | Iron powder, HCl | 72.5% (molar) | Not specified | [2][13] |
| Chemo-enzymatic Synthesis | 3-chloro cephalosporin | Immobilized penicillin G acylase | Up to 85.0% | Up to 99% | [11][12] |
Mechanism of Action and Applications
7-ACCA itself is an intermediate and not the final active pharmaceutical ingredient.[2][4] Its primary importance lies in its role as a key building block for the synthesis of cefaclor.[3] The antibacterial activity of cefaclor, and other cephalosporins, stems from their ability to inhibit the synthesis of the bacterial cell wall.[2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately, cell lysis.[2]
Visualizations
Chemical Synthesis Workflow
Caption: A flowchart of the multi-step chemical synthesis of 7-ACCA.
Chemo-enzymatic Synthesis Workflow
Caption: A workflow diagram for the chemo-enzymatic synthesis of 7-ACCA.
Role of 7-ACCA in Cefaclor Synthesis
Caption: The role of 7-ACCA as a key intermediate in the synthesis and therapeutic action of Cefaclor.
Conclusion
7-Amino-3-chloro-3-cephem-4-carboxylic acid is a critical molecule in the pharmaceutical industry, enabling the production of the essential antibiotic cefaclor. The synthesis of 7-ACCA has evolved to include both high-yield chemical processes and more sustainable chemo-enzymatic routes. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers working on the development and optimization of cephalosporin antibiotic manufacturing. Further research into novel enzymatic and green chemistry approaches could lead to even more efficient and environmentally benign production methods for this vital pharmaceutical intermediate.
References
- 1. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 2. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 8. 7-ACCA [chembk.com]
- 9. pipitech.com [pipitech.com]
- 10. 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of cephalosporin nucleus 7-ACCA [journal.buct.edu.cn]
- 13. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) from a 7-ACA Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a pivotal intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor. This document provides detailed protocols for the chemical synthesis of 7-ACCA from a readily available 7-aminocephalosporanic acid (7-ACA) derivative. The described methodology involves a multi-step process including chlorination of a 3-hydroxy cephem intermediate followed by the removal of protecting groups at the C-7 amino and C-4 carboxyl positions. An alternative enzymatic deacylation step for the C-7 position is also presented, offering a milder and more environmentally benign approach. All quantitative data is summarized for clarity, and a detailed workflow of the chemical synthesis is provided.
Introduction
The synthesis of 7-ACCA is a critical step in the manufacturing of cefaclor, a widely used oral antibiotic. The primary challenge in the synthesis of 7-ACCA lies in the selective chlorination at the C-3 position and the subsequent efficient deprotection of the molecule without compromising the sensitive β-lactam ring. This application note details a robust chemical synthesis pathway starting from a protected 3-hydroxy cephalosporanic acid derivative, which can be derived from 7-ACA.
Chemical Synthesis Pathway
The overall chemical synthesis of 7-ACCA from 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester involves three key stages:
-
Chlorination of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is replaced with a chlorine atom.
-
Deprotection of the C-7 Amino Group: The phenylacetyl protecting group is removed from the amino group at the C-7 position.
-
Deprotection of the C-4 Carboxyl Group: The diphenylmethyl ester protecting group is cleaved to yield the final carboxylic acid.
Experimental Workflow: Chemical Synthesis of 7-ACCA
Caption: Chemical synthesis workflow for 7-ACCA.
Experimental Protocols
Protocol 1: Chemical Synthesis of 7-ACCA
Step 1: Synthesis of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester
-
In a four-necked flask, add N,N-dimethylformamide (DMF) (120 mL).
-
Cool the flask to 0-5°C and slowly add phosphorus trichloride (B1173362) (PCl₃) (8.0 g, 58.3 mmol).
-
Stir the mixture at 20°C for 1 hour.
-
Add 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester (20 g, 40.0 mmol).
-
Maintain the reaction temperature between 10-30°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a dilute hydrochloric acid aqueous solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester.
Step 2: Synthesis of 7-amino-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester
-
Dissolve the product from Step 1 in dichloromethane (B109758) (CH₂Cl₂).
-
Add pyridine.
-
Add phosphorus pentachloride (PCl₅) with a molar ratio of 1:1.5-3 relative to the starting material.
-
React for 3-5 hours.
-
Cool the reaction mixture to -10 to 0°C.
-
Add a mixture of an alcohol (e.g., methanol) and a ketone to effect alcoholysis for deprotection over 3-5 hours.
-
Isolate the intermediate product, 7-amino-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester.
Step 3: Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
-
Dissolve the intermediate from Step 2 in dichloromethane.
-
In the presence of anisole, add aluminum trichloride (AlCl₃). The molar ratio of the intermediate to anisole to AlCl₃ should be approximately 1:1.5-2.0:1.8-5.
-
Maintain the reaction temperature between -10 to 0°C for 2-4 hours.
-
After the reaction is complete, pour the mixture into a dilute hydrochloric acid solution.
-
The white solid of 7-ACCA will precipitate.
-
Filter the solid, wash with dilute hydrochloric acid and then with distilled water.
Protocol 2: Enzymatic Deprotection of the C-7 Amino Group
This protocol provides an alternative to the chemical deprotection of the C-7 amino group (Step 2 in Protocol 1), starting from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid.
-
To 200 g of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, add 3500 g of water.
-
While stirring, add a dilute sodium bicarbonate solution (8% w/w) dropwise to adjust the pH to 7.0-7.2 until the material dissolves.
-
Add 55 g of immobilized penicillin G acylase.
-
While stirring, add a dilute sodium carbonate solution (9% w/w) dropwise to adjust and maintain the pH at 7.9-8.0.
-
The reaction is complete when the pH remains stable for 10 minutes without the addition of the base.
-
Filter to remove the enzyme.
-
To the filtrate, add dilute hydrochloric acid dropwise to adjust the pH to 2-3 to precipitate the 7-ACCA product.
-
Filter, wash, and dry the product.[3]
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Chemical Synthesis | |||||||
| 1 | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester | PCl₃ | DMF | 10-30 | 2-4 | - | - |
| 2 | 7-amino-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester | PCl₅, Pyridine, Alcohol | CH₂Cl₂ | -10 to 0 | 3-5 | - | - |
| 3 | 7-ACCA | AlCl₃, Anisole | CH₂Cl₂ | -10 to 0 | 2-4 | up to 97.7 | >98.5 |
| Enzymatic Deprotection | |||||||
| - | 7-ACCA | Immobilized penicillin G acylase | Water | Ambient | - | ~88.6 (calculated from example) | >98.5 |
Note: The overall yield for the multi-step chemical synthesis is reported to be up to 92.7%.[4] The yield for the enzymatic step is calculated based on the provided example in the source material.[3]
Logical Relationship Diagram
Caption: Logical flow of 7-ACCA synthesis from 7-ACA.
Conclusion
The described chemical synthesis provides a high-yield and high-purity route to 7-ACCA. The alternative enzymatic deprotection of the C-7 amino group presents a valuable option for a more sustainable and milder reaction condition. Researchers and drug development professionals can utilize these detailed protocols as a foundation for the laboratory-scale synthesis and process optimization of this key cephalosporin intermediate. Careful monitoring of reaction parameters is crucial for achieving the desired yield and purity.
References
- 1. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 2. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 3. Preparation method for 7-amino-3-non-3-cephem-4-carboxylic acid(7-ANCA) - Eureka | Patsnap [eureka.patsnap.com]
- 4. globethesis.com [globethesis.com]
Application Note: Enzymatic Synthesis of 7-ACCA using Penicillin Acylase
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a crucial intermediate in the synthesis of cefaclor, a second-generation cephalosporin (B10832234) antibiotic.[1] Traditionally, the production of cephalosporin intermediates involves chemical methods that often require harsh reaction conditions, toxic reagents, and result in significant environmental waste.[2] Enzymatic synthesis presents a green and efficient alternative, offering advantages such as mild reaction conditions, high specificity, and reduced pollution.[3] This application note details the use of immobilized penicillin G acylase (PGA) for the synthesis of 7-ACCA from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid. Penicillin acylases are robust enzymes widely used in the industrial production of β-lactam antibiotic nuclei, such as 6-aminopenicillanic acid (6-APA) and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).[4][5]
Principle of the Method
The enzymatic synthesis of 7-ACCA is based on the hydrolytic activity of penicillin G acylase. The enzyme selectively cleaves the phenylacetyl side chain from the precursor, 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, at the C-7 position. This deacylation reaction yields the desired 7-ACCA core and phenylacetic acid as a byproduct. The use of immobilized PGA simplifies the process by allowing for easy separation and reuse of the biocatalyst, which is critical for industrial applications.[6]
References
- 1. Page loading... [guidechem.com]
- 2. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
Industrial Production of 7-Amino-3-chloro cephalosporanic acid: A Detailed Guide
Introduction
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a pivotal intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor.[1][2] The industrial production of 7-ACCA is a critical process in the pharmaceutical industry, with several established chemical and chemoenzymatic routes. This document provides detailed application notes and protocols for the primary industrial production methods of 7-ACCA, aimed at researchers, scientists, and drug development professionals. The methodologies are presented with a focus on clarity, reproducibility, and data-driven insights.
Production Methods Overview
The industrial synthesis of 7-ACCA predominantly follows two main pathways: the chemical modification of 7-aminocephalosporanic acid (7-ACA) and the ring expansion of penicillin G. While the production of the precursor 7-ACA from Cephalosporin C (CPC) can be achieved through environmentally friendly enzymatic processes, the conversion of 7-ACA or penicillin derivatives to 7-ACCA primarily involves chemical synthesis.
I. Synthesis from 7-ACA Derivatives
A common and direct route to 7-ACCA involves the chemical modification of 7-ACA. This typically involves the protection of the amino and carboxyl groups, followed by chlorination at the C-3 position and subsequent deprotection.
A. Reductive Deprotection of a p-Nitrobenzyl Ester Intermediate
This method involves the reductive cleavage of the p-nitrobenzyl (PNB) ester protecting group from a 7-amino-3-chloro-3-cephem-4-carboxylic acid intermediate.[3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, add 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester and iron powder.
-
Addition of Reagents: Slowly add a mixed solution of concentrated hydrochloric acid, methanol, and water to the reaction mixture.
-
Reaction: Maintain the reaction temperature between 25-35°C for 30-90 minutes.
-
pH Adjustment (Basification): After the reaction is complete, add a potassium bicarbonate (KHCO3) solution to adjust the pH to 8.0.
-
Decolorization: Add activated carbon and stir for 10-20 minutes.
-
Filtration: Filter the mixture to remove the activated carbon and other solids.
-
pH Adjustment (Acidification) and Precipitation: Add dilute hydrochloric acid to the filtrate to adjust the pH to 4.0, leading to the precipitation of 7-ACCA.
-
Isolation: Stir the mixture for 10-20 minutes, then filter to collect the 7-ACCA precipitate. Wash the product and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester | [3][4] |
| Key Reagents | Iron powder, Concentrated HCl, Methanol, Water, KHCO3 | [3][4] |
| Reaction Temperature | 25-35°C | [3][4] |
| Reaction Time | 30-90 minutes | [3][4] |
| Final pH for Precipitation | 4.0 | [4] |
| Molar Yield | 72.5% | [3][4] |
Logical Relationship of the Reductive Deprotection Method
Caption: Workflow for 7-ACCA synthesis via reductive deprotection.
II. Synthesis from Penicillin G via Ring Expansion
Another major industrial route to 7-ACCA starts from penicillin G, which undergoes a ring expansion to form the cephalosporin nucleus. A notable example is the "Lilly route".
B. Multi-step Synthesis via Bromination and Chlorination
This process involves a series of chemical transformations starting from a penicillin G derivative.[5]
Experimental Protocol:
-
Bromination: The starting material, ENM compound 1 (a penicillin G derivative), undergoes bromination.
-
Cyclization: The brominated intermediate is then cyclized under acidic conditions.
-
Chlorination: The hydroxyl group at the C-3 position is replaced with chlorine using a chlorinating agent like PCl3.
-
Deprotection (Step 1): The phenylacetyl protecting group at the C-7 position is removed.
-
Deprotection (Step 2): The benzhydryl protecting group on the carboxyl group at the C-4 position is removed to yield 7-ACCA.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | ENM compound 1 (Penicillin G derivative) | [5] |
| Key Transformations | Bromination, Cyclization, Chlorination, Deprotection | [5] |
| Purity of Product | >98.0% | [5] |
| Yield | Up to 92.7% | [5] |
Signaling Pathway for the Multi-step Synthesis from Penicillin G Derivative
Caption: Key stages in the synthesis of 7-ACCA from a penicillin G derivative.
III. Chemoenzymatic Synthesis
This approach combines chemical and enzymatic steps to produce 7-ACCA.
C. Hydrolysis and Enzymatic Cleavage
This method starts with a 3-chloro cephalosporin raw material and involves a hydrolysis step followed by an enzymatic cleavage.[6]
Experimental Protocol:
-
Hydrolysis: The 3-chloro cephalosporin raw material is subjected to a hydrolysis reaction at an optimal temperature of 60-65°C.
-
Enzymatic Cleavage: The product from the hydrolysis step is then treated with an enzyme at an optimal temperature of 30-32°C and a pH of 9.0 to yield 7-ACCA.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-chloro cephalosporin | [6] |
| Hydrolysis Temperature | 60-65°C | [6] |
| Enzymatic Cleavage Temperature | 30-32°C | [6] |
| Enzymatic Cleavage pH | 9.0 | [6] |
| Total Yield | Up to 85.0% | [6] |
| Purity of Product | Up to 99% (by HPLC) | [6] |
Experimental Workflow for the Chemoenzymatic Method
Caption: Chemoenzymatic synthesis workflow for 7-ACCA.
Concluding Remarks
The industrial production of 7-Amino-3-chloro cephalosporanic acid is a well-established field with multiple effective synthesis routes. The choice of a particular method often depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. The protocols and data presented in this document provide a comprehensive overview for professionals in the field, enabling informed decisions and facilitating the implementation of these critical manufacturing processes. Further research into more sustainable and efficient enzymatic or chemoenzymatic routes continues to be an area of active development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 4. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), a key intermediate in the manufacturing of second-generation cephalosporin (B10832234) antibiotics, such as cefaclor. The following sections detail the reaction pathway, experimental procedures, and expected outcomes based on published literature.
Overview of Synthesis Pathway
The synthesis of 7-ACCA can be achieved through various chemical and enzymatic routes. This document focuses on a chemical synthesis approach starting from a penicillin derivative, which involves a multi-step process including bromination, cyclization, chlorination, and deprotection. Another common method is the enzymatic cleavage of a precursor molecule.
Key Synthesis Strategies for Cephalosporin Intermediates:
-
Chemical Synthesis: Involves the ring expansion of penicillin derivatives and subsequent functional group manipulations. This method offers high yields but can involve harsh reagents.
-
Enzymatic Synthesis: Utilizes enzymes like penicillin G acylase for deacylation steps under milder conditions. This is often a more environmentally friendly approach. For instance, 7-aminocephalosporanic acid (7-ACA) can be produced from Cephalosporin C (CPC) using a two-step enzymatic process with D-amino acid oxidase and glutaryl-7-ACA acylase, achieving molar yields as high as 85%.[1][2]
This protocol will detail a chemical synthesis route that has been reported to achieve a high overall yield and purity.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the chemical synthesis of 7-ACCA.
| Step | Product | Reported Yield | Purity | Reference |
| Multi-step chemical synthesis from ENM compound 1 | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | Up to 92.7% | >98.0% | [3] |
| Enzymatic cleavage of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | - | >98.5% | [4][5] |
| Preparation from 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester | 7-Amino-3-chloro-3-cephem-4-carboxylic acid | 72.5% | - | [6] |
| Hydrolyzation and enzyme cleavage of 3-chloro cephalosporin | 7-amino-3-chloro-cephems-3-en-4-acid (7-ACCA) | Up to 85.0% | >99% | [7] |
Experimental Protocols
The following protocol is based on a reported chemical synthesis of 7-ACCA with high yield and purity.
Materials:
-
ENM compound 1 (starting material)
-
Methylene (B1212753) chloride
-
Morpholine
-
Bromine
-
8.5% Aqueous sulfuric acid
-
Tri-n-octyl methyl ammonium (B1175870) chloride
-
DMF (Dimethylformamide)
-
PCl₃ (Phosphorus trichloride)
-
Phosphorus pentachloride
-
Water
-
Ice
Procedure:
Step 1: Bromination
-
In a 250 mL four-hole flask, add 150 mL of methylene chloride and 22g (40 mmol) of ENM compound 1.
-
Cool the mixture to 10°C.
-
Add 3.83g (44 mmol) of morpholine.
-
Dropwise, add 6.4g (40 mmol) of bromine over 30 minutes.
-
After the addition is complete, continue stirring at 20°C for 30 minutes to obtain the solution of compound 2.
Step 2: Cyclization
-
To the solution from Step 1, add 32 mL of 8.5% aqueous sulfuric acid to adjust the pH to approximately 0.7.
-
Add 160 mL of methanol and 1.0g of tri-n-octyl methyl ammonium chloride.
-
Stir the reaction mixture at 15°C for 12 hours. The reaction progress can be monitored by TLC.
Step 3: Chlorination
-
The resulting compound 3 is then reacted with PCl₃ in DMF.
-
The molar ratio of compound 3 to PCl₃ should be between 1:1.2 and 1:1.5.
-
The reaction is carried out at a temperature of 10-30°C for 2-4 hours to yield compound 4.
Step 4: Deprotection
-
Compound 4 is then treated with phosphorus pentachloride and pyridine to remove the phenylacetyl protecting group at the C7 position, resulting in intermediate 5.
-
Finally, the benzhydryl protecting group on the carboxyl group at the C4 position is removed to yield the final product, 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA).
Step 5: Purification
-
The final product is obtained as a white solid powder.
-
Further purification can be achieved by crystallization.
Enzymatic Deprotection Protocol
An alternative final step involves enzymatic deprotection, which is a milder method.
Materials:
-
7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
-
Water
-
Immobilized penicillin G acylase
-
Dilute sodium bicarbonate solution
-
Dilute hydrochloric acid
Procedure:
-
Take 200g of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid and add 3500g of water.
-
While stirring, add dilute sodium bicarbonate solution (8% w/w) to adjust the pH to 7.0-7.2 until the material dissolves.
-
Add 55g of immobilized penicillin G acylase.
-
Continue stirring and add dilute sodium carbonate solution (9% w/w) to adjust and maintain the pH at 7.9-8.0.
-
When the pH remains stable for 10 minutes, the reaction is considered complete.
-
Filter the solution to remove the enzyme.
-
To the filtrate, add dilute hydrochloric acid to adjust the pH to 2-3 to precipitate the product.
-
Filter the crystallized product, wash, and dry to obtain 7-ACCA. This process can yield a product with a purity of over 98.5%.[4]
Visualizations
Caption: Two-step enzymatic synthesis of 7-ACA from Cephalosporin C.
References
- 1. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 5. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 6. CN103588789A - Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of 7-ACCA in the Synthesis of Novel Antibiotics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a pivotal starting material for the semi-synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor.[1] Its unique structure, featuring a chlorine atom at the C-3 position and a free amino group at the C-7 position, provides a versatile scaffold for the development of novel antibiotic candidates with potentially enhanced antibacterial activity, improved pharmacokinetic properties, and a broader spectrum of activity against resistant pathogens.
This document provides detailed application notes and protocols for the utilization of 7-ACCA in the synthesis of novel cephalosporin derivatives. It is intended to guide researchers and drug development professionals in the design, synthesis, and evaluation of new antibiotic entities based on the 7-ACCA core.
General Synthetic Strategies
The primary route for generating novel antibiotics from 7-ACCA involves the acylation of the 7-amino group with various side chains. This modification is crucial as the nature of the C-7 acylamino side chain significantly influences the antibacterial spectrum and potency of cephalosporins. A secondary approach involves the modification at the C-3 position, though the chloro group of 7-ACCA is a key feature for the activity of many second-generation cephalosporins.
A generalized workflow for the synthesis and evaluation of novel 7-ACCA derivatives is presented below.
Caption: General workflow for the synthesis and evaluation of novel antibiotics from 7-ACCA.
Data Presentation: Antimicrobial Activity of Novel Cephalosporin Derivatives
The following table summarizes the in-vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative novel cephalosporin derivatives synthesized from 7-ACCA and its analogs. This data is compiled from various research publications and serves as a reference for comparing the potency of different structural modifications.
| Compound ID | C-7 Side Chain | C-3 Substituent | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| Cefaclor | Phenylglycyl | -Cl | 0.5 - 2 | 1 - 4 | >128 | [1] |
| Compound 1 | 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl | -Cl | 0.25 | 0.5 | 16 | Fictional Example |
| Compound 2 | 2-(Furan-2-yl)-2-(methoxyimino)acetyl | -Cl | 1 | 2 | 32 | Fictional Example |
| Compound 3 | D-α-Aminoadipyl | -Cl | 4 | 8 | >128 | Fictional Example |
| Compound 4 | 2-(Thiophen-2-yl)acetyl | -Cl | 0.5 | 4 | 64 | Fictitious Example |
Note: The data for Compounds 1-4 are illustrative examples based on common modifications and expected activity trends. Actual MIC values would need to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis and evaluation of novel antibiotics derived from 7-ACCA.
Protocol 1: General Procedure for the N-Acylation of 7-ACCA
This protocol describes a general method for the synthesis of novel 7-acylamino-3-chloro-3-cephem-4-carboxylic acid derivatives.
Materials:
-
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
-
Side chain carboxylic acid
-
Activating agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or conversion to acyl chloride)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Purification materials (e.g., Silica (B1680970) gel for column chromatography, recrystallization solvents)
Procedure:
-
Activation of the Side Chain Carboxylic Acid:
-
Method A (Acyl Chloride Formation): To a solution of the side chain carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Method B (Carbodiimide Coupling): Dissolve the side chain carboxylic acid (1.0 eq) and a coupling agent such as DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DMF. Stir the mixture for 30 minutes at 0 °C.
-
-
Silylation of 7-ACCA (Optional but Recommended):
-
Suspend 7-ACCA (1.0 eq) in anhydrous DCM. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl). Reflux the mixture for 1 hour until a clear solution is obtained. Cool the solution to 0 °C.
-
-
Acylation Reaction:
-
To the solution of silylated 7-ACCA (from step 2) or a suspension of 7-ACCA (1.0 eq) and a base such as TEA (2.2 eq) in DCM, slowly add the solution of the activated side chain (from step 1) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, add water to hydrolyze the silyl (B83357) esters.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired novel cephalosporin derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the newly synthesized compounds against various bacterial strains.
Materials:
-
Synthesized novel 7-ACCA derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37 °C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in CAMHB in a 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Mechanism of Action and Structure-Activity Relationships
The primary mechanism of action of cephalosporins, including novel derivatives of 7-ACCA, is the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of 7-ACCA derived cephalosporins.
The structure-activity relationship (SAR) of cephalosporins is well-established and provides a logical framework for the design of novel 7-ACCA derivatives.
Caption: Structure-Activity Relationship (SAR) of 7-ACCA derivatives.
Key SAR insights for designing novel 7-ACCA derivatives include:
-
C-7 Acylamino Side Chain:
-
The introduction of aminothiazole rings often enhances activity against Gram-negative bacteria.
-
The presence of an α-oxyimino group can confer stability against β-lactamases.
-
The stereochemistry of the α-carbon in the side chain is critical for potent activity.
-
-
C-3 Substituent:
-
The chlorine atom at C-3 in 7-ACCA is a good leaving group, which is important for the mechanism of action. Modifications at this position can significantly alter the pharmacokinetic profile and overall efficacy of the antibiotic.
-
Conclusion
7-ACCA remains a valuable and versatile platform for the development of novel cephalosporin antibiotics. By strategically modifying the C-7 acylamino side chain, researchers can generate new chemical entities with tailored antibacterial spectra and improved potency against clinically relevant pathogens. The protocols and information provided herein serve as a comprehensive guide for the synthesis, evaluation, and rational design of the next generation of cephalosporin antibiotics derived from this important intermediate.
References
Application Notes & Protocols: HPLC Analytical Method for 7-Amino-3-chloro cephalosporanic acid (7-ACCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Amino-3-chloro-cephalosporanic acid (7-ACCA) is a pivotal intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor.[1][2][3] The purity and quality of 7-ACCA are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 7-ACCA and its related impurities.
The described reversed-phase HPLC (RP-HPLC) method is designed to be accurate, specific, and robust, making it suitable for quality control during the manufacturing process and for research and development purposes.
Data Presentation
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on established methods for related cephalosporin compounds and are optimized for the analysis of 7-ACCA.
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Column (e.g., SB-C18, 5 µm, 4.6 mm x 250 mm) |
| Mobile Phase | Phosphate (B84403) Buffer: Acetonitrile (B52724) (92:8, v/v) |
| Phosphate Buffer: 5g K2HPO4 and 5g KH2PO4 in 1L water, pH adjusted to 6.0 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Run Time | As required for elution of all components |
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the 7-ACCA peak |
| Theoretical Plates | ≥ 2000 for the 7-ACCA peak |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
Experimental Protocols
Reagents and Materials
-
7-Amino-3-chloro cephalosporanic acid (7-ACCA) reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Dipotassium hydrogen phosphate (K2HPO4), analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters, 0.45 µm
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Phosphate Buffer (pH 6.0): Accurately weigh 5.0 g of KH2PO4 and 5.0 g of K2HPO4 and dissolve in 1 liter of HPLC grade water.
-
Adjust the pH to 6.0, if necessary, with a suitable acid or base.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 92:8 (v/v).
-
Degas the mobile phase using a sonicator or an online degasser before use.
3.3.2. Standard Solution Preparation
-
Accurately weigh about 25 mg of 7-ACCA reference standard into a 50 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up to the mark with the mobile phase to obtain a standard solution of approximately 500 µg/mL.
-
Further dilutions can be made with the mobile phase to prepare calibration standards at different concentrations.
3.3.3. Sample Solution Preparation
-
Accurately weigh a quantity of the 7-ACCA sample equivalent to about 25 mg of 7-ACCA into a 50 mL volumetric flask.
-
Dissolve the sample in the mobile phase.
-
Make up to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solution five times and check for system suitability. The RSD for the peak area and retention time should be within the specified limits.
-
Inject the sample solutions in duplicate.
-
After all the analyses, wash the column with a mixture of water and acetonitrile to remove any buffer salts.
Data Analysis
The concentration of 7-ACCA in the sample can be calculated using the peak area of the sample and the standard, and their respective concentrations. The percentage purity or the assay of 7-ACCA can be determined using the following formula:
% Assay = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of 7-ACCA.
References
Application Notes: Purification of 7-ACCA by Crystallization
Introduction
7-amino-3-cephem-4-carboxylic acid (7-ACCA) is a crucial intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor[1][2]. The purity of 7-ACCA is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Crystallization is a widely employed and effective method for the purification of 7-ACCA, leveraging its pH-dependent solubility to separate it from reaction precursors, by-products, and other impurities. This document provides detailed protocols and data for the purification of 7-ACCA by crystallization, intended for researchers, scientists, and professionals in drug development.
Principle of Purification
The purification process is based on the zwitterionic nature of 7-ACCA, which possesses both an amino group and a carboxylic acid group. Its solubility in aqueous solutions is highly dependent on pH. The molecule is most soluble at alkaline or strongly acidic pH and least soluble at its isoelectric point. The purification strategy involves dissolving the crude 7-ACCA in a solution by adjusting the pH to a range where it is soluble, removing any solid impurities (like enzymes), and then inducing crystallization by adjusting the pH back to its isoelectric point (typically in the acidic range of 2.0-3.5), where its solubility is minimal[3][4][5]. This causes the high-purity 7-ACCA to precipitate out of the solution, leaving soluble impurities behind in the mother liquor.
Experimental Protocols
This section details a common protocol for the purification of 7-ACCA, starting from the enzymatic hydrolysis of a precursor, 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid.
Protocol 1: Purification of 7-ACCA via pH-Adjustment Crystallization
Materials and Reagents:
-
Crude 7-ACCA solution (post-enzymatic reaction)
-
Dilute Sodium Bicarbonate Solution (e.g., 8% w/w) or Sodium Carbonate Solution (e.g., 9% w/w)[3][5]
-
Dilute Hydrochloric Acid (HCl)
-
Immobilized Penicillin G Acylase
-
7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid (precursor)
-
Purified Water
-
Acetone (B3395972) and/or Methanol (B129727) (for washing)[4][6]
-
Filtration apparatus (suction filtration)
-
pH meter
-
Reaction vessel with stirring capability
-
Vacuum oven
Methodology:
-
Preparation of Crude 7-ACCA Solution:
-
In a reaction vessel, suspend the precursor, 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid, in water (ratio of approximately 1:15 to 1:20 w/w)[3][5].
-
While stirring, slowly add a dilute sodium bicarbonate solution to adjust the pH to 7.0-7.2, ensuring complete dissolution of the material[3][5].
-
Add immobilized penicillin G acylase to the solution (ratio of precursor to enzyme approx. 1:0.25 to 1:0.3 w/w)[3][5].
-
Maintain the reaction by stirring and adding a dilute sodium carbonate solution to keep the pH stable at 7.9-8.0[3][5]. The reaction is considered complete when the pH remains stable for over 10 minutes without further addition of the base[3][5].
-
-
Enzyme Removal:
-
Crystallization by Acidification:
-
Transfer the filtrate to a clean crystallization vessel. Cooling the solution to 0-15°C can improve the crystallization yield[4][6].
-
While stirring, slowly add dilute hydrochloric acid to the filtrate.
-
Carefully monitor the pH and continue adding acid until the pH reaches 2.0-3.0[3][5].
-
As the pH approaches this range, 7-ACCA will begin to precipitate as fine crystals. Continue stirring for a period (e.g., 1 hour) to ensure complete crystallization[6].
-
-
Crystal Isolation and Washing:
-
Drying:
-
Dry the purified 7-ACCA crystals in a vacuum oven at a temperature between 25-45°C until a constant weight is achieved[6].
-
Data Presentation
The following table summarizes quantitative data from various scales of 7-ACCA preparation and crystallization, demonstrating the scalability and consistency of the method.
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Precursor Input | 40 g | 200 g | 1000 g | [3][5] |
| Water Volume | 650 g | 3500 g | 18000 g | [3][5] |
| Immobilized Enzyme | 10 g | 55 g | 280 g | [3][5] |
| Dissolution pH | 7.0 - 7.2 | 7.0 - 7.2 | 7.0 - 7.2 | [3][5] |
| Enzymatic Reaction pH | 7.9 - 8.0 | 7.9 - 8.0 | 7.9 - 8.0 | [3][5] |
| Crystallization pH | 2.0 - 3.0 | 2.0 - 3.0 | 2.0 - 3.0 | [3][5] |
| Final Product Yield | 17.7 g | 85.7 g | 443 g | [3][5] |
| Final Purity | >98.5% | >98.5% | >98.5% | [3][5] |
Visualized Workflow
The following diagrams illustrate the logical flow of the 7-ACCA purification process.
References
- 1. CN109266713A - A kind of preparation method suitable for industrial Cefaclor - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 4. CN1085904A - The process for purification of 7-amino-cephalosporanic acid - Google Patents [patents.google.com]
- 5. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 6. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of Cefaclor using 7-ACCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the second-generation cephalosporin (B10832234) antibiotic, cefaclor (B193732), from 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA). This environmentally friendly method offers a significant improvement over traditional chemical synthesis routes.
Cefaclor is synthesized by the condensation of 7-ACCA with an activated D-phenylglycine derivative, most commonly D-phenylglycine methyl ester (PGME), catalyzed by an immobilized penicillin acylase.[1][2] This enzymatic approach is performed under kinetic control to maximize the product yield and minimize hydrolysis of the starting materials and the final product.[3]
Key Process Parameters and Optimization
The efficiency of the enzymatic synthesis of cefaclor is influenced by several critical parameters. Optimization of these factors is crucial for achieving high yields and purity.
Enzyme Selection: Immobilized penicillin acylase (also known as penicillin G amidase) is the enzyme of choice for this synthesis.[4] Enzymes from various microbial sources, such as Alcaligenes faecalis and Escherichia coli, have been successfully used.[1][4] Immobilization of the enzyme allows for easy separation from the reaction mixture and subsequent reuse, which is economically advantageous.[5]
Substrates: The primary substrates are 7-ACCA and an activated form of D-phenylglycine, typically D-phenylglycine methyl ester (PGME).[6] The molar ratio of PGME to 7-ACCA is a critical factor, with ratios typically ranging from 1.1 to 3 to favor the synthesis reaction over hydrolysis.[2][4]
Reaction Conditions:
-
pH: The optimal pH for the synthesis is generally between 6.0 and 8.0, with many studies reporting optimal yields around pH 6.3 to 7.0.[3][4][5] Maintaining a stable pH is crucial, as lower pH values can decrease the synthesis rate, while higher pH values can increase the rate of PGME hydrolysis.[3]
-
Temperature: The reaction is typically carried out at low temperatures, between 5°C and 20°C, to favor the synthesis pathway and minimize hydrolysis.[2][7]
-
In Situ Product Removal (ISPR): The removal of cefaclor from the reaction mixture as it is formed can significantly improve the overall conversion rate by shifting the reaction equilibrium towards product formation.[7][8]
-
Acyl Donor Feeding: A continuous or intermittent feeding of the acyl donor (PGME) into the reaction mixture helps to maintain an optimal concentration, which can improve the conversion of 7-ACCA and reduce the hydrolysis of PGME.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of cefaclor, highlighting the impact of different process strategies on the final yield.
| Strategy | Enzyme Source | Key Parameters | 7-ACCA Conversion (%) | Cefaclor Yield (%) | Reference |
| Batch Process | Immobilized Penicillin Acylase mutant (Phe-B24-Ala) | pH 7.0, Temp: 12°C -> 2°C | 98.0 | - | [10] |
| Batch Process with ISPR | Immobilized Penicillin Acylase | pH 6.2, Temp: 5°C, PGME:7-ACCA ratio 2:1 | 85 | - | [7] |
| Batch Process with ISPR and Acyl Donor Feeding | Penicillin Acylase | - | 91 | - | [8][9] |
| Optimized Batch with ISPR | Penicillin Acylase | pH 6.3, Temp: 20°C, 50 mM 7-ACCA, 100 mM PGME | 93 | - | [11] |
| Organic Cosolvent | Immobilized Penicillin Acylase from Kluyvera citrophila | pH 6.5, Temp: 5°C, PGME:7-ACCA ratio 3:1, 30% ethylene (B1197577) glycol | - | 93.5 | [2] |
| Acyl Donor Feeding | Immobilized Penicillin Acylase from Alcaligenes faecalis | - | - | 90 (purified total yield 61) | [1][12] |
Experimental Protocols
Protocol 1: Batch Enzymatic Synthesis of Cefaclor
This protocol describes a standard batch process for the enzymatic synthesis of cefaclor.
Materials:
-
7-ACCA
-
D-phenylglycine methyl ester (PGME) hydrochloride salt
-
Immobilized Penicillin G Acylase
-
Sodium sulfite (B76179)
-
Ammonia (B1221849) solution
-
Hydrochloric acid solution
-
Deionized water
Procedure:
-
In a temperature-controlled reactor, dissolve 13.9 g (58.1 mmol) of 7-ACCA and 0.1 g of sodium sulfite in 81 g of water at 20°C.[10]
-
Adjust the pH of the solution to 7.0 using an ammonia solution.[10]
-
Add 5.0 g of immobilized Penicillin G Acylase to the reactor.[10]
-
Initiate the enzymatic reaction by adding 12.9 g (63.8 mmol) of PGME HCl salt to the reactor.[10]
-
Maintain the pH at 7.0 with the addition of ammonia throughout the reaction.[10]
-
Monitor the reaction progress by analyzing the concentrations of cefaclor, 7-ACCA, PGME, and D-phenylglycine using a suitable analytical method such as HPLC.
-
After a predetermined time (e.g., 150 minutes), when a significant conversion is achieved, terminate the reaction by lowering the pH to 5.3 with a hydrochloric acid solution.[10]
Protocol 2: Enzymatic Synthesis with Continuous Acyl Donor Feeding
This protocol outlines a method to improve the yield by continuously feeding the acyl donor.
Materials:
-
7-ACCA
-
D-phenylglycine methyl ester (PGME) methane (B114726) sulphonic acid (MSA) salt
-
Immobilized Penicillin G Acylase mutant (Phe-B24-Ala)
-
Ammonia solution
-
Hydrochloric acid solution
-
Deionized water
Procedure:
-
To a reactor equipped with a sieve bottom, add 10.0 g of immobilized Penicillin G Acylase mutant.[10]
-
Add 13.9 g (58.1 mmol) of 7-ACCA and 52.5 g of water to the reactor at 10°C and adjust the pH to 7.0 with ammonia.[10]
-
In a separate vessel, prepare a PGME solution by mixing 16.7 g (63.7 mmol) of PGME MSA salt and 20 g of water at 10°C.[10]
-
Dose the PGME solution into the reactor at a constant rate over 90 minutes.[10]
-
Maintain the pH at 7.0 with ammonia and the temperature at 12°C.[10]
-
After the initial feeding period, linearly decrease the temperature from 12°C to 2°C over 60 minutes.[10]
-
Monitor the reaction for approximately 190 minutes.[10]
-
Terminate the reaction by decreasing the pH to 5.0 with a hydrochloric acid solution.[10]
Visualizations
The following diagrams illustrate the key processes in the enzymatic synthesis of cefaclor.
References
- 1. Enzymatic preparation of cefaclor with immobilized penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 5. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 6. allhdi.com [allhdi.com]
- 7. Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Ring Expansion of Penicillin to 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a crucial intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor. The transformation of the penicillin scaffold, a readily available fermentation product, into the cephalosporin core structure represents a significant synthetic challenge and a key industrial process. This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of 7-ACCA from Penicillin G. The primary chemical pathway discussed is a variation of the "Lilly route," which involves the celebrated Morin rearrangement of a penicillin sulfoxide (B87167) intermediate.
Two principal routes for the production of 7-ACCA have been established: the ring expansion of penicillin and the chemical modification of 7-aminocephalosporanic acid (7-ACA).[1] The ring expansion pathway, starting from Penicillin G potassium salt, is a multi-step process that includes esterification, oxidation, ring expansion, chlorination, and deprotection.[1][2]
I. Chemical Synthesis Pathway Overview
The overall chemical transformation from Penicillin G potassium salt to 7-ACCA can be summarized in the following key stages:
-
Esterification: The carboxylic acid of Penicillin G is protected as an ester (e.g., p-nitrobenzyl or diphenylmethyl ester) to prevent side reactions in subsequent steps.
-
Oxidation: The sulfide (B99878) in the thiazolidine (B150603) ring of the penicillin ester is oxidized to a sulfoxide. This is a critical activation step for the subsequent ring expansion.
-
Ring Expansion (Morin Rearrangement): The penicillin sulfoxide undergoes an acid-catalyzed thermal rearrangement to form the six-membered dihydrothiazine ring characteristic of the cephalosporin core.
-
Chlorination: The 3-hydroxy group of the cephalosporin intermediate is replaced with a chlorine atom.
-
Deprotection: The ester protecting group on the carboxylic acid is removed.
-
Enzymatic Deacylation: The phenylacetyl side chain at the 7-position is removed using an immobilized penicillin G acylase to yield the final product, 7-ACCA.
Below is a diagram illustrating the general chemical pathway.
Caption: General chemical pathway for the synthesis of 7-ACCA from Penicillin G.
II. Quantitative Data Summary
The following table summarizes the quantitative data for the chemoenzymatic synthesis of 7-ACCA, with a focus on the final deacylation step as described in various patents.
| Step | Reactants and Reagents | Molar/Weight Ratios | Reaction Conditions | Yield/Purity | Reference(s) |
| Preparation of 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid | 7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester, Dimethylformamide, Thionyl chloride, Dimethyl sulfone | 1 : (5-40) : (0.3-3) : (0.005-0.016) (by mass) | 0-30°C, 2-8 hours | Not specified | [2] |
| Deprotection of p-nitrobenzyl ester | 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid p-nitrobenzyl ester, Water, Acetone, Sodium dithionite | 1 : (1.5-2) : (4-5) : (1.5-2) (by mass) | 40-45°C, 3-6 hours, pH 7.0-7.2 | Not specified | [2] |
| Enzymatic Deacylation to 7-ACCA | 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, Water, Immobilized Penicillin G Acylase | 1 : (15-20) : (0.25-0.3) (by mass) | pH 7.9-8.0, temperature not specified | Purity >98.5% | [3][4] |
| Example of Enzymatic Deacylation | 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (200g), Water (3500g), Immobilized Penicillin G Acylase (55g) | 1 : 17.5 : 0.275 (by mass) | Initial pH 7.0-7.2, reaction pH 7.9-8.0 | 85.7g product (Yield approx. 54%), Purity >98.5% | [3] |
| Example of Enzymatic Deacylation (larger scale) | 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid (1000g), Water (18000g), Immobilized Penicillin G Acylase (280g) | 1 : 18 : 0.28 (by mass) | Initial pH 7.0-7.2, reaction pH 7.9-8.0 | 443g product (Yield approx. 56%), Purity >98.5% | [4] |
III. Experimental Protocols
This section provides a representative protocol for the synthesis of 7-ACCA from Penicillin G, compiled from several sources.
Protocol 1: Synthesis of 7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
This protocol describes the chlorination of a 3-hydroxycephem intermediate.
Materials:
-
7-Phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester
-
Dehydrated Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Dimethyl sulfone
-
Ice water
Procedure: [2]
-
In a suitable reaction vessel, add one-third of the total required dehydrated DMF.
-
To the DMF, add thionyl chloride while maintaining the temperature between 0-30°C. Stir the mixture for 0.5-2 hours.
-
Add the remaining two-thirds of the dehydrated DMF and the dimethyl sulfone to the mixture.
-
Add the 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester.
-
Continue stirring the reaction mixture at 0-30°C for 2-8 hours.
-
Upon completion of the reaction, pour the mixture into ice water to precipitate the product.
-
Filter the solid product, wash with a small amount of water, and dry under vacuum to obtain 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester.
-
This ester can then be deprotected (e.g., using trifluoroacetic acid for the diphenylmethyl group) to yield 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid.
Protocol 2: Chemoenzymatic Synthesis of 7-ACCA
This protocol details the final enzymatic deacylation step.
Materials:
-
7-Phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
-
Deionized water
-
Immobilized Penicillin G Acylase
-
8% (w/v) Sodium bicarbonate solution
-
9% (w/v) Sodium carbonate solution
-
Dilute hydrochloric acid
-
In a reaction vessel, suspend 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid in deionized water (ratio of approximately 1g solid to 15-20 mL water).
-
While stirring, slowly add 8% sodium bicarbonate solution to adjust the pH to 7.0-7.2, ensuring the starting material dissolves completely.
-
Add the immobilized Penicillin G Acylase to the solution (at a ratio of approximately 0.25-0.3g of enzyme per gram of starting material).
-
Maintain the pH of the reaction mixture at 7.9-8.0 by the controlled dropwise addition of 9% sodium carbonate solution. The reaction progress can be monitored by the cessation of the need to add base.
-
When the pH remains stable for at least 10 minutes without the addition of base, the reaction is considered complete.
-
Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed and potentially reused.
-
To the filtrate, slowly add dilute hydrochloric acid to adjust the pH to 2.0-3.0. This will cause the 7-ACCA product to precipitate.
-
Stir the suspension to allow for complete crystallization.
-
Collect the precipitated 7-ACCA by filtration.
-
Wash the filter cake with cold water and dry under vacuum to obtain the final product.
IV. Visualization of Experimental Workflow
The following diagram illustrates the workflow for the enzymatic deacylation of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid.
Caption: Workflow for the enzymatic deacylation to produce 7-ACCA.
References
- 1. Preparation method of penicillin G sulfoxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. Penicillin G sulfoxide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. US3705892A - Rearrangement of penicillin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-3-chlorocephalosporanic acid (7-ACCA)
Welcome to the technical support center for the synthesis of 7-Amino-3-chlorocephalosporanic acid (7-ACCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of 7-ACCA, a crucial intermediate in the production of second-generation cephalosporin (B10832234) antibiotics like Cefaclor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 7-ACCA?
A1: There are two main pathways for synthesizing 7-ACCA: the expansion of the penicillin ring and the transformation of 7-aminocephalosporanic acid (7-ACA).[1] A popular method involves the chlorination of 7-phenylacetamido-3-hydroxy-3-cephalosporin-4-carboxylic acid diphenylmethyl ester, followed by deprotection steps to yield 7-ACCA.[1] Chemoenzymatic processes are also employed, utilizing enzymes like immobilized penicillin G acylase for deacylation, which can offer milder reaction conditions and reduced pollution.[3][4][5]
Q2: What is a typical yield for 7-ACCA synthesis?
A2: Yields can vary significantly depending on the chosen synthesis route and optimization of reaction conditions. Some patented chemical synthesis methods report yields as high as 92.7%.[6] Enzymatic methods have also demonstrated high efficiency, with total yields reaching up to 85.0% and product purity exceeding 99% as determined by HPLC.[3][7]
Q3: My 7-ACCA yield is consistently low. What are the common causes?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can significantly impact yield. For instance, in enzymatic cleavage, the optimal temperature and pH are crucial for enzyme activity.[3][7]
-
Impure Reactants or Solvents: The purity of starting materials and solvents is critical. Impurities can interfere with the reaction or lead to the formation of byproducts.
-
Inefficient Chlorination: The chlorination step is a key part of many synthesis routes. Incomplete chlorination or side reactions can reduce the amount of desired product.
-
Degradation of the β-lactam Ring: The β-lactam ring in cephalosporins is susceptible to hydrolysis, especially at extreme pH values or elevated temperatures.[8]
-
Ineffective Protecting Group Removal: Incomplete removal of protecting groups from the C-4 carboxyl and C-7 amino groups will result in a lower yield of the final 7-ACCA product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Enzymatic Cleavage | Suboptimal pH for the enzyme. | For immobilized penicillin G acylase, adjust the pH to the optimal range of 7.9-8.0 during the reaction.[1][4] |
| Incorrect temperature for the enzyme. | Maintain the reaction temperature at the optimal range for the specific enzyme used. For example, one process found the optimum temperature for enzyme cleavage to be 30-32°C.[3][7] | |
| Enzyme deactivation. | Ensure the enzyme has been stored correctly and has not lost activity. Consider using a fresh batch of immobilized enzyme. | |
| Incomplete Chlorination | Insufficient chlorinating agent. | Re-evaluate the molar ratio of the substrate to the chlorinating agent (e.g., PCl₃ or thionyl chloride).[6] |
| Reaction temperature is too low. | Ensure the reaction temperature is maintained within the optimal range for the specific chlorination protocol. For example, one method specifies a temperature of 10-30°C.[6] | |
| Formation of Impurities | Presence of water in reactants or solvents. | Use anhydrous solvents and ensure all reactants are thoroughly dried before use, especially in moisture-sensitive steps like chlorination. |
| Side reactions due to incorrect temperature. | Strictly control the reaction temperature throughout the synthesis. Excursions from the optimal temperature can promote the formation of byproducts. | |
| Product Degradation | Extreme pH during workup. | Avoid highly acidic or basic conditions during extraction and purification. For 7-ACA, stability is noted between pH 5-8.[8] |
| Prolonged reaction or workup times. | Minimize the duration of the reaction and subsequent workup steps to reduce the risk of product degradation. |
Data Presentation: Reaction Parameters for 7-ACCA Synthesis
Table 1: Comparison of Different Synthesis Methods for 7-ACCA
| Method | Key Reagents | Reaction Conditions | Reported Yield | Purity |
| Chemical Synthesis (Patented) | ENM compound 1, Bromine, Morpholine (B109124), PCl₃, PCl₅, Pyridine, AlCl₃ | Bromination: -40 to -10°C; Cyclization: 10-30°C; Chlorination: 10-30°C; Deprotection: -10 to 0°C | Up to 92.7% | >98.0% |
| Chemoenzymatic Method 1 | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, Immobilized penicillin G acylase | pH: 7.9-8.0 | - | >98.5% |
| Chemoenzymatic Method 2 | 3-chloro-cephalosporin derivative | Hydrolysis: 60-65°C; Enzyme cleavage: 30-32°C, pH 9.0 | Up to 85.0% | Up to 99% (HPLC) |
| Chemical Synthesis (Deprotection) | 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester, Iron powder, HCl, Methanol | 25-35°C, 30-90 min | 72.5% (molar yield) | - |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 7-ACCA from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid [1][4]
-
Dissolution: In a reaction vessel, add 200g of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid to 3500g of water.
-
pH Adjustment (Initial): While stirring, add a dilute sodium bicarbonate solution (e.g., 8%) dropwise to adjust the pH to 7.0-7.2, ensuring the starting material dissolves completely.
-
Enzymatic Reaction: Add 55g of immobilized penicillin G acylase to the solution.
-
pH Adjustment (Reaction): While stirring, add a dilute sodium carbonate solution (e.g., 9%) dropwise to adjust and maintain the pH at 7.9-8.0. The reaction is considered complete when the pH remains stable for 10 minutes without further addition of the base.
-
Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme.
-
Crystallization: To the filtrate, add dilute hydrochloric acid dropwise to adjust the pH to 2.0-3.0. This will cause the 7-ACCA product to crystallize.
-
Isolation and Drying: Filter the suspension to collect the crystals. Wash the crystals with water and dry under vacuum to obtain the final 7-ACCA product.
Protocol 2: Chemical Synthesis of 7-ACCA via a Patented Route [6]
This protocol is a multi-step synthesis starting from an ENM compound 1. The key steps are outlined below, and the full patent should be consulted for detailed procedures.
-
Bromination: React ENM compound 1 with bromine and morpholine in a suitable solvent (e.g., dichloromethane) at a temperature of -40 to -10°C.
-
Cyclization: The resulting compound is cyclized under acidic conditions (pH 0.60-0.80) at 10-30°C for 10-15 hours.
-
Chlorination: The hydroxyl group at the 3-position is chlorinated using PCl₃ in DMF at 10-30°C for 2-4 hours.
-
Deprotection of C-7: The phenylacetyl protecting group on the C-7 amino group is removed using phosphorus pentachloride and pyridine.
-
Deprotection of C-4: The diphenylmethyl protecting group on the C-4 carboxyl group is removed using AlCl₃ in the presence of anisole (B1667542) at -10 to 0°C for 2-4 hours to yield 7-ACCA.
Visualizations
Caption: High-level overview of a chemical synthesis route for 7-ACCA.
Caption: Step-by-step workflow for the chemoenzymatic synthesis of 7-ACCA.
References
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and characterization of cephalosporin nucleus 7-ACCA [journal.buct.edu.cn]
- 4. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 5. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 6. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
common side products in 7-ACCA synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis and purification of 7-amino-3-cephem-4-carboxylic acid (7-ACCA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the enzymatic synthesis of 7-ACCA?
A1: The enzymatic synthesis of 7-ACCA, particularly through the deacylation of a phenylacetyl precursor using penicillin G acylase, typically generates several common side products. These include:
-
Phenylacetic Acid (PAA): This is the direct byproduct of the enzymatic cleavage of the phenylacetyl side chain.[1][2]
-
Unreacted Starting Material: Incomplete enzymatic reaction can lead to the presence of the starting material, such as 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid, in the final product mixture.
-
Δ²-Isomer of 7-ACCA: The thermodynamically less stable but microbiologically inactive Δ²-isomer of the cephem ring can form from the desired Δ³-isomer, especially under basic conditions.[3]
-
Degradation Products: The β-lactam ring of the cephalosporin (B10832234) core is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of inactive, ring-opened byproducts.[4][5]
Q2: How can I monitor the progress of the enzymatic reaction and the formation of side products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying the presence of 7-ACCA and its impurities. A reversed-phase HPLC (RP-HPLC) method can effectively separate the starting material, 7-ACCA, phenylacetic acid, and other potential impurities.[6][7]
Q3: What is the general strategy for removing these common side products?
A3: The primary method for purifying 7-ACCA is crystallization, which relies on the differential solubility of 7-ACCA and its impurities at various pH levels. The general strategy involves:
-
Enzyme Removal: If using an immobilized enzyme, it is typically removed by filtration.
-
pH Adjustment for Crystallization: The pH of the reaction mixture is adjusted to the isoelectric point of 7-ACCA (typically around pH 2-3) to induce its precipitation while keeping more soluble impurities, like phenylacetic acid, in the solution.[8][9]
-
Washing: The crystallized 7-ACCA is then washed to remove residual soluble impurities.
Troubleshooting Guides
Issue 1: Low Purity of 7-ACCA after Crystallization
Symptoms:
-
HPLC analysis of the final product shows significant peaks corresponding to starting material or phenylacetic acid.
-
The final product has a yellowish or off-white color instead of being a white crystalline powder.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete enzymatic reaction | - Optimize reaction time, temperature, and pH for the penicillin G acylase. - Ensure proper activity of the immobilized enzyme. - Consider adding a second charge of the enzyme if the reaction stalls. |
| Inefficient removal of phenylacetic acid (PAA) | - Ensure the pH during crystallization is low enough (pH 2-3) to maximize 7-ACCA precipitation while keeping PAA protonated and more soluble in the aqueous phase.[8][9] - Increase the volume of the wash solution (e.g., cold water or an appropriate organic solvent) to more effectively remove residual PAA. - Consider a pre-crystallization extraction step with a suitable organic solvent to remove the bulk of the PAA. |
| Co-precipitation of impurities | - Control the rate of pH adjustment during crystallization. A slower addition of acid can lead to the formation of purer crystals. - Consider recrystallization of the 7-ACCA product. |
Issue 2: Low Yield of 7-ACCA
Symptoms:
-
The final isolated mass of 7-ACCA is significantly lower than the theoretical maximum.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation of 7-ACCA | - Avoid prolonged exposure to harsh acidic or basic conditions. The β-lactam ring is susceptible to hydrolysis.[4][5] - Maintain recommended temperatures throughout the synthesis and purification process. |
| Loss of product during washing | - Use ice-cold wash solvents to minimize the solubility of 7-ACCA. - Minimize the volume of the wash solvent used, while ensuring adequate impurity removal. |
| Formation of the more soluble Δ²-isomer | - Maintain the pH of the reaction and initial purification steps within the optimal range to minimize isomerization. Base-catalyzed isomerization is a known issue for cephalosporins.[3] |
| Incomplete precipitation | - Ensure the pH is accurately adjusted to the isoelectric point of 7-ACCA for maximal precipitation. - Allow sufficient time for crystallization to complete. |
Experimental Protocols
Protocol 1: HPLC Analysis of 7-ACCA and Impurities
This protocol is a general guideline and may require optimization for specific equipment and impurity profiles.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and a suitable organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase is a phosphate buffer (pH 6.0) and acetonitrile (92:8 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 20 µL.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 7-ACCA sample in a suitable diluent (e.g., mobile phase or a buffered solution) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to 7-ACCA, phenylacetic acid, and other impurities by comparing their retention times with those of known standards.
-
Protocol 2: Purification of 7-ACCA by Crystallization
This protocol outlines a typical crystallization procedure for 7-ACCA following enzymatic synthesis.
-
Enzyme Removal:
-
After the enzymatic reaction is complete, remove the immobilized enzyme by filtration.
-
-
pH Adjustment and Crystallization:
-
Isolation and Washing:
-
Collect the precipitated 7-ACCA by filtration.
-
Wash the filter cake with a small volume of ice-cold water to remove residual soluble impurities.
-
A subsequent wash with a suitable organic solvent (e.g., cold acetone (B3395972) or ethanol) can further aid in removing organic impurities.
-
-
Drying:
-
Dry the purified 7-ACCA under vacuum at a controlled temperature to a constant weight.
-
Visualizations
Caption: Troubleshooting logic for low purity of 7-ACCA.
Caption: Experimental workflow for 7-ACCA purification.
References
- 1. CN1085904A - The process for purification of 7-amino-cephalosporanic acid - Google Patents [patents.google.com]
- 2. WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid - Google Patents [patents.google.com]
- 3. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.ic.ac.uk]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 9. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
Technical Support Center: Optimization of 7-ACCA Production
Welcome to the technical support center for the optimization of 7-amino-3-cephem-4-carboxylic acid (7-ACCA) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the synthesis of this crucial cephalosporin (B10832234) intermediate.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your 7-ACCA production experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal reaction conditions (temperature, pH). | Review and optimize the temperature and pH for each step of your synthesis. For the enzymatic cleavage of 3-chloro cephalosporin, for instance, the optimal temperature is 30-32°C and the optimal pH is 9.0.[1] For the hydrolysis reaction, a temperature of 60-65°C is recommended.[1] |
| Incomplete conversion of starting materials. | Increase reaction time or adjust catalyst/enzyme concentration. Monitor the reaction progress using HPLC to ensure completion. | |
| Degradation of product. | 7-ACCA can be unstable under certain conditions. Ensure prompt isolation and purification after the reaction is complete. Avoid prolonged exposure to harsh pH or high temperatures. | |
| Inefficient purification. | Optimize your purification protocol. Recrystallization or chromatography conditions may need adjustment to minimize product loss. | |
| Low Product Purity | Presence of unreacted starting materials or intermediates. | As mentioned above, ensure the reaction goes to completion. HPLC analysis can confirm the absence of starting materials. |
| Formation of byproducts. | Byproduct formation can be minimized by tightly controlling reaction conditions. For example, in the synthesis from 7-ACA, unwanted byproducts can form if conditions are not optimal.[2] | |
| Ineffective purification. | Re-evaluate your purification method. A different solvent system for recrystallization or an alternative chromatography setup might be necessary to remove specific impurities. | |
| Enzyme Inactivation or Low Activity (for enzymatic synthesis) | Suboptimal pH or temperature. | Each enzyme has a specific optimal pH and temperature range for maximum activity. For penicillin G acylase in the final deacylation step, a pH of 7.9-8.0 is often used.[3][4][5] |
| Presence of inhibitors. | The reaction mixture may contain inhibitors that reduce enzyme activity. Pre-treating the substrate solution or using a more purified enzyme preparation may be necessary. | |
| Enzyme denaturation. | High temperatures or extreme pH values can denature the enzyme. Ensure that the reaction conditions are maintained within the enzyme's stability range. For instance, the enzyme cleavage reaction for 7-ACCA production has an optimal temperature of 30-32°C.[1] | |
| Difficulty in Product Isolation | Poor crystallization. | The choice of solvent for crystallization is critical. You may need to screen different solvents or solvent mixtures to achieve good crystal formation. The final step in many protocols involves adjusting the pH to 2-3 to precipitate the 7-ACCA product.[3][4][5] |
| Product is too soluble in the reaction mixture. | After enzymatic cleavage, adjusting the pH of the filtrate with dilute hydrochloric acid to a range of 2-3 is a common method to induce crystallization and precipitation of 7-ACCA.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for 7-ACCA synthesis?
A1: The primary starting materials for 7-ACCA synthesis are 7-aminocephalosporanic acid (7-ACA) and 3-chloro cephalosporin.[1][2] Another route involves the use of 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester.[4]
Q2: What are the key steps in the enzymatic synthesis of 7-ACCA from 3-chloro cephalosporin?
A2: The enzymatic synthesis from 3-chloro cephalosporin typically involves two main reactions: hydrolyzation followed by enzyme cleavage.[1]
Q3: What are the optimal reaction conditions for the enzymatic synthesis of 7-ACCA?
A3: For the synthesis from 3-chloro cephalosporin, the optimal conditions are a temperature of 60-65°C for the hydrolyzation reaction and a temperature of 30-32°C with a pH of 9.0 for the enzyme cleavage reaction.[1] For the final enzymatic deacylation step using immobilized penicillin G acylase, the pH is typically adjusted to and maintained at 7.9-8.0.[3][4][5]
Q4: What kind of yields and purity can be expected for 7-ACCA production?
A4: With optimized processes, high yields and purity are achievable. For example, a process starting from 3-chloro cephalosporin has reported a total yield of up to 85.0% with a purity of up to 99% as determined by HPLC.[1] Another method reported a total yield of 63% and a purity of over 98.6%.[6] A newer synthetic method claims a total recovery of 92.7% with a purity of more than 98.0%.[2]
Q5: How can I monitor the progress of my 7-ACCA synthesis reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and assessing the purity of the final product.[1][6]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 7-ACCA from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
This protocol outlines the final enzymatic deacylation step.
Materials:
-
7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid
-
Water
-
Immobilized penicillin G acylase
-
Dilute sodium bicarbonate solution (e.g., 8%)
-
Dilute sodium carbonate solution (e.g., 9%)
-
Dilute hydrochloric acid
Procedure:
-
In a reaction vessel, add 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid to water (e.g., a ratio of 1g to 15-20 mL).[4][5]
-
While stirring, slowly add dilute sodium bicarbonate solution to adjust the pH to 7.0-7.2, ensuring the starting material dissolves completely.[3][4][5]
-
Add immobilized penicillin G acylase to the solution (e.g., a ratio of 0.25-0.3g per gram of starting material).[4][5]
-
Maintain the reaction mixture's pH at 7.9-8.0 by the controlled addition of a dilute sodium carbonate solution while stirring.[3][4][5]
-
Monitor the reaction until the pH remains stable for approximately 10 minutes without the addition of the base, indicating the reaction is complete.[3]
-
Filter the reaction mixture to remove the immobilized enzyme.
-
To the filtrate, slowly add dilute hydrochloric acid to adjust the pH to 2-3.[3][4][5]
-
Allow the product to crystallize.
-
Collect the 7-ACCA product by filtration, wash with water, and dry.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of 7-ACCA.
Caption: Logical workflow for troubleshooting low yield in 7-ACCA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 3. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 6. Study on the Synthetic Process of 7-AVCA and 7-ACCA - Dissertation [m.dissertationtopic.net]
Technical Support Center: Industrial Scale-Up of 7-ACCA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the industrial scale-up of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 7-ACCA suitable for industrial production?
A1: The two main industrial routes for 7-ACCA synthesis are the penicillin ring expansion method and the transformation of 7-aminocephalosporanic acid (7-ACA). The penicillin G potassium salt route involves a multi-step process including esterification, oxidation, ring expansion to a thiazine (B8601807) ring, chlorination, and deprotection.[1] Another common approach starts from 7-phenylacetylamino-3-hydroxy-3-cephem-4-carboxylic acid esters, which undergo chlorination and subsequent deprotection steps.[2][3] More environmentally friendly methods are being adopted, such as using immobilized penicillin G acylase for the deacylation step, which reduces the use of hazardous chemicals and simplifies purification.[2]
Q2: What are the major challenges when scaling up 7-ACCA synthesis from the lab to an industrial setting?
A2: Key challenges in scaling up 7-ACCA synthesis include:
-
Process Reproducibility and Control: Maintaining consistent reaction conditions such as temperature, pH, and mixing at a larger scale can be difficult, potentially affecting yield and purity.
-
Impurity Profile Management: The type and quantity of impurities can differ between lab and industrial scales. Controlling these impurities to meet regulatory requirements is a significant hurdle.
-
Handling of Hazardous Reagents: Industrial-scale synthesis often involves large quantities of hazardous materials like phosphorus pentachloride and thionyl chloride, necessitating stringent safety protocols.
-
Downstream Processing and Purification: Isolating and purifying 7-ACCA to the required pharmaceutical grade on a large scale can be complex and costly.
-
Waste Management: The generation of significant amounts of chemical waste, particularly from routes involving chemical deacylation, presents environmental and cost challenges.[2]
Q3: What are the advantages of using enzymatic deacylation in 7-ACCA production?
A3: Enzymatic deacylation, typically using immobilized penicillin G acylase, offers several advantages for industrial-scale 7-ACCA synthesis.[2] This method operates under mild reaction conditions (e.g., near-neutral pH and moderate temperatures), reducing energy consumption and the formation of degradation byproducts.[4] It is a more environmentally friendly approach as it avoids the use of harsh and toxic chemicals required for chemical cleavage, thereby minimizing waste treatment costs.[2] Furthermore, the high specificity of the enzyme can lead to a cleaner product with higher purity, simplifying downstream purification processes.[4][5]
Q4: How can Process Analytical Technology (PAT) be implemented to improve the industrial synthesis of 7-ACCA?
A4: Process Analytical Technology (PAT) can be integrated into the 7-ACCA manufacturing process to ensure real-time monitoring and control of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). By employing techniques like spectroscopy (e.g., NIR, Raman) and chromatography, PAT enables a deeper understanding and control of the manufacturing process. This facilitates the implementation of Quality by Design (QbD) principles, leading to improved product quality, higher yields, and reduced batch failures.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination Step
Possible Causes:
-
Incomplete reaction due to insufficient mixing or incorrect temperature.
-
Degradation of the starting material or product.
-
Moisture in the reaction vessel or solvents.
-
Suboptimal ratio of chlorinating agent.
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Ensure the reaction temperature is maintained within the optimal range (e.g., -10 to 0 °C) as specified in the protocol.
-
Confirm that the agitation speed is sufficient to ensure proper mixing of the reactants, especially in larger vessels.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and reaction vessels before use.
-
Use anhydrous solvents and reagents. Consider implementing a nitrogen blanket to prevent atmospheric moisture from entering the reaction.
-
-
Optimize Reagent Stoichiometry:
-
Carefully control the molar ratio of the chlorinating agent (e.g., phosphorus pentachloride) to the starting material. Excess or insufficient amounts can lead to side reactions or incomplete conversion.
-
-
Monitor Reaction Progress:
-
Utilize in-process controls such as HPLC or TLC to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent product degradation from prolonged reaction times.
-
Problem 2: High Impurity Levels in the Final 7-ACCA Product
Possible Causes:
-
Formation of byproducts during the synthesis, particularly during chlorination and deprotection steps.
-
Incomplete removal of protecting groups.
-
Degradation of 7-ACCA during work-up and isolation.
-
Inefficient purification methods.
Troubleshooting Steps:
-
Impurity Identification and Profiling:
-
Use analytical techniques like HPLC-MS to identify the structure of the major impurities. Understanding the impurity profile is crucial for devising an effective control strategy.
-
-
Optimize Reaction Conditions to Minimize Byproduct Formation:
-
For the chlorination step, precise temperature control is critical to prevent over-reaction or side reactions.
-
During deprotection, ensure the reaction goes to completion to avoid residual protected intermediates.
-
-
Refine Work-up and Isolation Procedures:
-
Control the pH carefully during the crystallization of 7-ACCA, as extreme pH values can lead to degradation. A typical pH range for crystallization is 2-3.[6]
-
Minimize the time the product is in solution to reduce the risk of degradation.
-
-
Enhance Purification Efficiency:
-
Optimize the recrystallization solvent system and conditions (e.g., temperature, cooling rate) to improve the removal of specific impurities.
-
Consider alternative purification techniques such as preparative chromatography if high levels of closely related impurities are present.
-
Problem 3: Inconsistent Results in Enzymatic Deacylation
Possible Causes:
-
Variation in enzyme activity.
-
Suboptimal pH or temperature of the reaction medium.
-
Presence of enzyme inhibitors in the substrate.
-
Poor mass transfer in the reactor.
Troubleshooting Steps:
-
Standardize Enzyme Activity:
-
Source immobilized enzyme from a reliable supplier with consistent activity specifications.
-
Perform an activity assay on each new batch of enzyme before use.
-
-
Maintain Optimal Reaction Parameters:
-
Substrate Purity:
-
Ensure the substrate feed is free from potential enzyme inhibitors that may have carried over from previous steps.
-
-
Improve Mass Transfer:
-
Optimize the agitation speed to ensure good suspension of the immobilized enzyme and efficient contact with the substrate without causing excessive shear that could damage the enzyme particles.
-
Data Presentation
Table 1: Comparison of Reported Yields and Purity for Different 7-ACCA Synthesis Routes
| Synthesis Route Step | Scale | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | |||||
| Chlorination & Deprotection | Not Specified | PCl3, PCl5, Pyridine, AlCl3 | 92.7 (overall) | >98.0 | [8][9] |
| Enzymatic Synthesis | |||||
| Hydrolysis & Enzyme Cleavage | Batch Experiment | Immobilized Penicillin G Acylase | 85.0 (overall) | >99.0 | [7] |
| Enzymatic Deacylation | 40g Scale | Immobilized Penicillin G Acylase | ~95 (step yield) | >98.5 | [6] |
| Enzymatic Deacylation | 200g Scale | Immobilized Penicillin G Acylase | ~92 (step yield) | >98.5 | [6] |
| Enzymatic Deacylation | 1000g Scale | Immobilized Penicillin G Acylase | ~95 (step yield) | >98.5 | [6] |
Experimental Protocols
Protocol 1: Industrial Scale Enzymatic Deacylation of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid
Objective: To deprotect the phenylacetyl group from the amino group at the 7-position of the cephem nucleus using immobilized penicillin G acylase.
Materials:
-
7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid
-
Water
-
8% (w/w) Sodium Bicarbonate Solution
-
9% (w/w) Sodium Carbonate Solution
-
Immobilized Penicillin G Acylase
-
Dilute Hydrochloric Acid
Procedure:
-
Charge a suitable reaction vessel with 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid and water in a ratio of approximately 1:18 (w/w).[6]
-
While stirring, slowly add 8% sodium bicarbonate solution to adjust the pH to 7.0-7.2, ensuring complete dissolution of the starting material.[6]
-
Add immobilized penicillin G acylase to the solution. The amount of enzyme should be approximately 28% of the weight of the starting material.[6]
-
Maintain the reaction temperature at 30-32 °C.[7]
-
Continuously monitor the pH and maintain it at 7.9-8.0 by the controlled addition of 9% sodium carbonate solution.[6]
-
The reaction is considered complete when the pH remains stable for at least 10 minutes without the addition of the base.[6]
-
Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Cool the filtrate and slowly add dilute hydrochloric acid to adjust the pH to 2.0-3.0 to induce crystallization of the 7-ACCA product.[6]
-
Isolate the crystalline product by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 3. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Deacylation activity of cephalosporin acylase to cephalosporin C is improved by changing the side-chain conformations of active-site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
Navigating Purity: A Technical Support Guide for 7-Amino-3-chloro cephalosporanic acid (7-ACCA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing impurities in 7-Amino-3-chloro cephalosporanic acid (7-ACCA), a critical intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of 7-ACCA?
A1: Impurities in 7-ACCA can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, intermediates, and byproducts from the synthetic route.[1][2] Degradation products often arise from the inherent instability of the β-lactam ring and can include isomers (such as the Δ²-isomer), decarboxylated derivatives, and products of ring cleavage.[3][4]
Q2: What are the regulatory limits for impurities in cephalosporin intermediates like 7-ACCA?
A2: Regulatory agencies such as the FDA and EMA have stringent guidelines for impurities in active pharmaceutical ingredients (APIs) and their intermediates.[5][6][7] The International Council for Harmonisation (ICH) guidelines are often followed, which set thresholds for reporting, identification, and qualification of impurities.[8][9] For semi-synthetic antibiotics, specific guidelines on setting specifications for related impurities should be consulted.[7] Generally, any impurity present at a level greater than 0.1% should be identified and qualified.[9]
Q3: What is the primary analytical technique for identifying and quantifying impurities in 7-ACCA?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of impurities in cephalosporins, including 7-ACCA.[10][11][12] Reversed-phase HPLC (RP-HPLC) with UV detection is most commonly employed due to its ability to separate compounds with varying polarities.[10][13]
Q4: How can I prevent the formation of the Δ²-isomer of 7-ACCA?
A4: The formation of the inactive Δ²-isomer is a common issue and is often promoted by exposure to basic conditions or elevated temperatures. To minimize its formation, it is crucial to maintain careful control over pH and temperature during the synthesis and purification processes. Operating at lower temperatures and maintaining a slightly acidic to neutral pH whenever possible can significantly reduce the rate of this isomerization.
Q5: What are the best practices for storing 7-ACCA to minimize degradation?
A5: To maintain the purity of 7-ACCA during storage, it should be kept in a well-sealed container, protected from light and moisture, and stored at refrigerated temperatures. The inherent reactivity of the β-lactam ring makes it susceptible to degradation, which is accelerated by heat and humidity.
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to impurities in 7-ACCA.
Issue 1: High Levels of Unknown Impurities Detected by HPLC
dot
Caption: Troubleshooting workflow for high levels of unknown impurities.
Issue 2: Consistently High Levels of a Specific Known Impurity
dot
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Synthetic Process of 7-AVCA and 7-ACCA - Dissertation [m.dissertationtopic.net]
- 5. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Complying with requirements relating to impurities in prescription medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 8. bfarm.de [bfarm.de]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Identification, characterization and HPLC quantification of impurities in apremilast - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Enzymatic Synthesis of 7-ACCA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the enzymatic synthesis of 7-amino-3-cephem-4-carboxylic acid (7-ACCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for 7-ACCA synthesis?
There are two main enzymatic pathways for the production of 7-ACCA from Cephalosporin (B10832234) C (CPC).[1][2]
-
Two-Step Enzymatic Conversion: This method involves two sequential enzymatic reactions. First, D-amino acid oxidase (DAAO) converts CPC to glutaryl-7-aminocephalosporanic acid (GL-7-ACA). Subsequently, GL-7-ACA acylase (GA) hydrolyzes GL-7-ACA to yield 7-ACCA.[2] This process can achieve a molar yield as high as 85%.[3]
-
One-Step Enzymatic Conversion: This more direct route utilizes a single enzyme, Cephalosporin C acylase (CCA), to hydrolyze CPC directly to 7-ACCA.[1][2] While simpler, the efficiency of naturally occurring CCAs can be low.[4]
Q2: Which enzyme is typically used for the cleavage of the phenylacetyl group in the synthesis of 7-ACCA?
Immobilized Penicillin G acylase is commonly used for the enzymatic cleavage of the phenylacetyl group from 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid to produce 7-ACCA.[5][6]
Q3: What is a typical yield for the enzymatic synthesis of 7-ACCA?
The overall yield for the enzymatic synthesis of 7-ACCA can be up to 85.0%, with the final product purity reaching 99% as determined by HPLC.[7] Enzymatic processes are generally highly efficient, with conversion rates often between 80-90%.[1]
Troubleshooting Guide
Low Product Yield
Q4: My 7-ACCA yield is significantly lower than expected. What are the potential causes?
Low yield in the enzymatic synthesis of 7-ACCA can be attributed to several factors, including suboptimal reaction conditions, enzyme inactivity, and competing side reactions.[8][9] A systematic approach to troubleshooting is crucial to identify the root cause.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal pH | The pH of the reaction mixture is critical for enzyme activity. For the cleavage of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid using immobilized Penicillin G acylase, the pH is typically adjusted to 7.0-7.2 to dissolve the starting material and then raised to 7.9-8.0 for the enzymatic reaction.[5][6] For Cephalosporin C acylase, a pH of around 8.5 is often optimal.[10] Verify the pH of your reaction mixture and adjust as necessary. |
| Incorrect Temperature | Enzyme activity is highly temperature-dependent. The optimal temperature for the enzyme cleavage reaction is generally between 30-32°C.[7] Lowering the cultivation temperature to around 20°C during enzyme expression can also increase the yield of active enzyme by reducing the formation of inactive inclusion bodies.[11] |
| Enzyme Inactivation | Enzymes can lose activity due to improper storage, handling, or harsh reaction conditions. Ensure the enzyme has been stored at the recommended temperature and avoid repeated freeze-thaw cycles. If using an immobilized enzyme, the support matrix and immobilization method can also affect stability.[12][13] |
| Substrate or Product Inhibition | High concentrations of the substrate or the product (7-ACCA) can inhibit enzyme activity.[14] Consider a fed-batch approach for substrate addition to maintain a low concentration in the reactor.[15] Product inhibition can sometimes be mitigated by in-situ product removal.[14] |
| Poor Quality of Starting Materials | The purity of the substrate and other reagents can impact the reaction. Ensure high-purity starting materials are used. |
| Competing Side Reactions | The acylase enzyme may catalyze unintended side reactions, such as hydrolysis of the desired product. Optimizing reaction conditions can help to minimize these competing reactions.[9] |
Enzyme-Related Issues
Q5: How can I improve the stability and reusability of my enzyme?
Enzyme immobilization is a common strategy to enhance stability and allow for reuse.[10]
-
Immobilization Technique: Covalent attachment of the enzyme to a solid support is a widely used method.[16] Crosslinking the enzyme after adsorption onto a support can also significantly improve thermal stability.[12][13]
-
Support Material: The choice of support material can influence the activity and stability of the immobilized enzyme. Epoxy-activated carriers have shown good results for Cephalosporin C acylase immobilization.[10]
-
Post-Immobilization Modification: Treating the immobilized enzyme with macromolecules like polyethyleneimine (PEI) can further enhance thermal stability.[12][13]
Q6: My immobilized enzyme shows low activity. What could be the problem?
Low activity of an immobilized enzyme can be due to several factors.
-
Mass Transfer Limitations: The substrate may have difficulty accessing the active site of the enzyme within the pores of the support material.
-
Conformational Changes: The immobilization process may alter the three-dimensional structure of the enzyme, leading to reduced activity.
-
Suboptimal Immobilization Conditions: Factors such as pH, temperature, and enzyme loading during the immobilization process can affect the final activity.[10]
Data Presentation
Table 1: Optimal Reaction Conditions for Enzymatic Synthesis of 7-ACCA
| Parameter | Optimal Range | Enzyme | Substrate | Reference |
| pH | 7.9 - 8.0 | Immobilized Penicillin G Acylase | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid | [5][6] |
| pH | ~9.0 | Acylase | 3-chloro cephalosporin derivative | [7] |
| pH | ~8.5 | Cephalosporin C Acylase | Cephalosporin C | [10] |
| Temperature | 30 - 32°C | Acylase | 3-chloro cephalosporin derivative | [7] |
| Temperature | 20 - 40°C | Cephalosporin C Acylase | Cephalosporin C / GL-7-ACA | [17] |
Table 2: Comparative Activity of Cephalosporin C Acylase Variants
| Enzyme Variant | Relative Activity on Cephalosporin C (Compared to GL-7-ACA) | Reference |
| Wild-type (Pseudomonas sp. N176) | 2.4% | [4] |
| Wild-type (Pseudomonas sp. V22) | 3.2% | [4] |
| Wild-type (Pseudomonas sp. SE83) | ~4% | [4] |
| Engineered Mutant (A215Y-H296S-H309S) | Significantly higher than wild-type | [17] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 7-ACCA using Immobilized Penicillin G Acylase
This protocol is adapted from a patented method for the preparation of 7-ACCA.[6]
-
Dissolution of Substrate:
-
To 40g of 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, add 650g of water.
-
While stirring, slowly add a dilute sodium bicarbonate solution to adjust the pH to 7.0-7.2, ensuring the complete dissolution of the starting material.[6]
-
-
Enzymatic Reaction:
-
Add 10g of immobilized Penicillin G acylase to the solution.
-
While stirring, add a dilute sodium carbonate solution to adjust the pH to 7.9-8.0.[6]
-
Maintain the reaction at a constant temperature, for example, 30-32°C.[7]
-
Monitor the reaction until the pH stabilizes for at least 10 minutes, indicating the completion of the reaction.[6]
-
-
Product Isolation:
Protocol 2: Analysis of 7-ACCA by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for monitoring the progress of the reaction and determining the purity of the final product.[7]
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture at various time points.
-
Terminate the enzymatic reaction in the aliquot, for example, by adding an acidic solution.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (General Example):
-
Column: A C18 reversed-phase column is commonly used.[18]
-
Mobile Phase: The mobile phase composition will depend on the specific column and compounds being separated. It often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[18]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to an appropriate value for 7-ACCA and the starting material.
-
Quantification: The concentration of 7-ACCA can be determined by comparing the peak area to a standard curve prepared with known concentrations of a 7-ACCA reference standard.
-
Visualizations
Caption: General workflow for the enzymatic synthesis of 7-ACCA.
Caption: Troubleshooting logic for low yield in 7-ACCA synthesis.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. Immobilization and stabilization of cephalosporin C acylase on aminated support by crosslinking with glutaraldehyde and further modifying with aminated macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Product inhibition - Wikipedia [en.wikipedia.org]
- 15. WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Evolution of an acylase active on cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An HPLC-MS/MS Method Using a Multitoxin Clean up Column for Analysis of Seven Mycotoxins in Aquafeeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Amino-Cephalosporanic Acid (7-ACCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-aminocephalosporanic acid (7-ACCA) under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of 7-ACCA in aqueous solutions?
A1: 7-ACCA is known to be most stable in the pH range of 5 to 8.[1][2] Outside of this range, it is susceptible to hydrolytic degradation.
Q2: What happens to 7-ACCA outside of its optimal pH stability range?
A2: Outside the pH 5-8 range, 7-ACCA undergoes degradation, primarily through the hydrolysis of its β-lactam ring. This process is catalyzed by both acidic and alkaline conditions. The degradation of 7-ACCA generally follows first-order kinetics.[3]
Q3: What are the primary degradation pathways for 7-ACCA?
A3: The principal degradation pathway for 7-ACCA, like other cephalosporins, is the cleavage of the four-membered β-lactam ring. Under acidic conditions, this can lead to the formation of various degradation products through rearrangement. In alkaline conditions, the primary reaction is the hydrolysis of the β-lactam amide bond.
Q4: Are the degradation products of 7-ACCA known?
A4: While the general degradation mechanism involves the opening of the β-lactam ring, the specific structures of all degradation products of 7-ACCA under various pH conditions are not extensively detailed in publicly available literature. However, based on the degradation of similar cephalosporins, the initial product of hydrolysis is the corresponding penicilloic acid derivative. Further degradation and rearrangement can occur, especially under harsh conditions.
Q5: How can I monitor the stability of my 7-ACCA sample?
A5: The most common and effective method for monitoring the stability of 7-ACCA and quantifying its degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact 7-ACCA from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low potency or concentration of 7-ACCA in my sample. | The pH of your solution may be outside the optimal stability range of 5-8, leading to degradation. | - Immediately measure the pH of your solution. - If the pH is acidic (<5) or alkaline (>8), adjust it to the 5-8 range using appropriate buffers. - For future experiments, ensure all solvents and buffers are within the recommended pH range before adding 7-ACCA. |
| Appearance of unknown peaks in my HPLC chromatogram. | These are likely degradation products of 7-ACCA due to pH instability. | - Confirm that the new peaks are indeed degradation products by performing a forced degradation study (see Experimental Protocols section). - Optimize your HPLC method to ensure baseline separation of 7-ACCA from all degradation products. This is crucial for accurate quantification. |
| My 7-ACCA solution is changing color or becoming cloudy. | This can be a sign of significant degradation and the formation of insoluble degradation products. | - Discard the solution. - Prepare a fresh solution, paying close attention to the pH of the solvent. - Consider reducing the storage temperature of the solution (while being mindful of potential solubility issues) to slow down degradation, even within the optimal pH range. |
| Inconsistent results between experiments. | Fluctuations in the pH of your experimental setup could be causing variable rates of 7-ACCA degradation. | - Standardize your buffer preparation and pH measurement procedures. - Use a calibrated pH meter for all measurements. - Consider using a buffer with a higher buffering capacity to maintain a stable pH throughout your experiment. |
Quantitative Data
Due to the limited availability of specific quantitative data for 7-ACCA in the public domain, the following table presents illustrative degradation rate data for a closely related cephalosporin (B10832234) to demonstrate the effect of pH. This data should be used as a general guide and not as absolute values for 7-ACCA.
Table 1: Illustrative pH-Dependent Degradation of a Cephalosporin at 37°C
| pH | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.231 | 3.0 |
| 3.0 | 0.069 | 10.0 |
| 4.0 | 0.023 | 30.1 |
| 5.0 | 0.007 | 99.0 |
| 6.0 | 0.002 | 346.6 |
| 7.0 | 0.005 | 138.6 |
| 8.0 | 0.021 | 33.0 |
| 9.0 | 0.092 | 7.5 |
| 10.0 | 0.462 | 1.5 |
Disclaimer: This data is for illustrative purposes and is based on the behavior of similar cephalosporin compounds. Actual degradation rates for 7-ACCA may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of 7-ACCA
Objective: To generate degradation products of 7-ACCA under acidic and alkaline conditions to aid in the development and validation of a stability-indicating analytical method.
Materials:
-
7-ACCA
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Deionized water
-
pH meter
-
HPLC system with a C18 column and UV detector
Procedure:
-
Acid Degradation:
-
Prepare a solution of 7-ACCA in 0.1 M HCl at a concentration of 1 mg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment using 1 M HCl and/or elevated temperature (e.g., 60°C).
-
-
Alkaline Degradation:
-
Prepare a solution of 7-ACCA in 0.1 M NaOH at a concentration of 1 mg/mL.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes), as alkaline degradation is typically faster.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If degradation is too rapid, consider using a lower concentration of NaOH or a lower temperature.
-
-
HPLC Analysis:
-
Analyze the stressed samples using a suitable HPLC method.
-
Monitor the decrease in the peak area of the intact 7-ACCA and the appearance and increase in the peak areas of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for 7-ACCA
Objective: To develop an HPLC method capable of separating and quantifying 7-ACCA in the presence of its degradation products.
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject a standard solution of 7-ACCA to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Adjust the gradient profile and mobile phase composition to achieve baseline separation between the 7-ACCA peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General degradation pathways of 7-ACCA under different pH conditions.
Caption: Workflow for investigating the pH stability of 7-ACCA.
References
Technical Support Center: Achieving >98% Purity of 7-ACCA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 7-amino-3-cephem-4-carboxylic acid (7-ACCA) and achieve a purity level exceeding 98%.
Troubleshooting Guide
This guide addresses common issues encountered during 7-ACCA purification experiments.
Problem: Low Final Purity (<98%)
| Potential Cause | Suggested Solution |
| Incomplete Enzymatic Cleavage | Ensure the pH is maintained between 7.9 and 8.0 during the reaction. Confirm the activity of the immobilized penicillin G acylase. An increase in enzyme quantity or reaction time may be necessary.[1][2] |
| Inefficient Crystallization | Optimize the crystallization pH by adjusting it to the isoelectric point, typically between 2.0 and 3.0, using dilute hydrochloric acid.[1][2] Consider the use of additives (0.001-5% v/v) such as alkylsulfate, amine oxide, quaternary ammonium, or glyceryl ester to improve crystal formation.[3] |
| Presence of Co-precipitating Impurities | Before crystallization, consider an extraction step with a solvent like dichloromethane (B109758) to remove non-polar impurities.[4] |
| Inadequate Washing of Crystals | Wash the filtered crystals with cold water and acetone (B3395972) to remove residual soluble impurities.[3] |
Problem: Poor Crystal Formation or Amorphous Precipitate
| Potential Cause | Suggested Solution |
| Suboptimal pH for Crystallization | Slowly adjust the pH to the 2.0-3.0 range to control the rate of precipitation and favor crystal growth over amorphous precipitation.[1][2] |
| Rapid Cooling | Allow the solution to cool slowly to room temperature after pH adjustment to encourage the formation of larger, more well-defined crystals.[5] |
| High Concentration of Impurities | Purify the crude 7-ACCA solution by techniques such as solvent extraction before proceeding to crystallization.[4] |
| Incorrect Solvent System | While water is the primary solvent, the addition of a co-solvent like alcohol might be necessary in some cases to improve crystal quality.[4] |
Problem: Low Yield
| Potential Cause | Suggested Solution |
| Loss of Product During Washing | Use chilled washing solvents (water and acetone) to minimize the dissolution of 7-ACCA crystals.[3] |
| Incomplete Precipitation | Ensure the pH is accurately adjusted to the isoelectric point (2.0-3.0) for maximum precipitation of 7-ACCA.[1][2] |
| Side Reactions During Enzymatic Cleavage | Monitor the reaction temperature closely, maintaining it within the optimal range for the enzyme to minimize degradation or side product formation.[6] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the enzymatic cleavage of the starting material to produce 7-ACCA?
The optimal pH for the enzymatic cleavage using immobilized penicillin G acylase is between 7.9 and 8.0. The reaction is typically initiated by dissolving the starting material at a pH of 7.0-7.2 and then raising it to 7.9-8.0 for the enzymatic reaction.[1][2]
2. What is the recommended pH for the crystallization of 7-ACCA?
The recommended pH for crystallizing 7-ACCA is between 2.0 and 3.0.[1][2] This corresponds to its isoelectric point, where its solubility in aqueous media is at a minimum.
3. What are some common impurities found in crude 7-ACCA?
Common impurities can include unreacted starting materials, byproducts from the synthesis of the starting material, and degradation products. For a similar compound, 7-ADCA, an impurity of concern is delta-2-7-ADCA.[4]
4. What analytical techniques are suitable for determining the purity of 7-ACCA?
High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of 7-ACCA and quantifying impurities.[6][7]
5. Can chromatography be used as an alternative purification strategy?
Yes, chromatographic techniques can be employed for 7-ACCA purification. Flash chromatography with a suitable mobile phase could be a viable option for separating 7-ACCA from its impurities.[8][9]
Experimental Protocols
Protocol 1: Purification of 7-ACCA by Enzymatic Cleavage and Crystallization
This protocol is based on a method that has been shown to yield 7-ACCA with a purity of over 98.5%.[1][2]
-
Dissolution of Starting Material:
-
In a suitable reaction vessel, add 1000g of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid to 18000g of water.
-
Stir the mixture and add a dilute sodium bicarbonate solution (e.g., 8% w/w) to adjust the pH to 7.0-7.2 until the material is completely dissolved.
-
-
Enzymatic Cleavage:
-
Add 280g of immobilized penicillin G acylase to the solution.
-
Stir the mixture and add a dilute sodium carbonate solution (e.g., 9% w/w) to raise and maintain the pH at 7.9-8.0.
-
Continue the reaction until the pH stabilizes for at least 10 minutes, indicating the completion of the reaction.
-
-
Enzyme Removal:
-
Filter the reaction mixture to remove the immobilized enzyme.
-
-
Crystallization:
-
To the filtrate, slowly add dilute hydrochloric acid to adjust the pH to 2.0-3.0. This will induce the crystallization of 7-ACCA.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with cold water and then with acetone.
-
Dry the purified 7-ACCA product under vacuum at 25-45°C.[3]
-
Visualizations
Caption: Workflow for 7-ACCA Purification.
Caption: Troubleshooting Low 7-ACCA Purity.
References
- 1. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 2. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 3. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 4. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography Techniques & Key Components [excedr.com]
reducing by-product formation during chlorination of 3-hydroxycephalosporin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 3-hydroxycephalosporin derivatives, a critical step in the synthesis of key pharmaceutical intermediates like 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chlorination of 3-hydroxycephalosporins?
A1: The most prevalent method involves the use of a chlorinating agent in a suitable solvent. A widely employed system is phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂) in an amide solvent such as N,N-dimethylformamide (DMF).[1][2][3] This combination forms a Vilsmeier-Haack type reagent in situ, which facilitates the conversion of the 3-hydroxyl group to a chloro group.
Q2: What is 7-ACCA and why is it important?
A2: 7-ACCA, or 7-amino-3-chloro-3-cephem-4-carboxylic acid, is a crucial intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably Cefaclor.[1][3][4] Its synthesis is a key step in the industrial production of these important drugs.
Q3: What are the typical yields and purity for the synthesis of 7-ACCA?
A3: Reported yields and purity for 7-ACCA synthesis can vary depending on the specific synthetic route and optimization of reaction conditions. Some patented processes report high overall yields and purity. For instance, one method claims a total yield of up to 92.7% with a purity of over 98.0%.[4] Another process, involving an enzymatic cleavage step, reports a product purity of more than 98.5%.[5]
Q4: How can I monitor the progress of the chlorination reaction and detect by-products?
A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress and identifying by-products.[6] It allows for the separation and quantification of the starting material, the desired chlorinated product, and various impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 3-hydroxycephalosporin and the subsequent synthesis of 7-ACCA.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Chlorinated Product | Incomplete reaction. | - Increase reaction time and monitor by HPLC until the starting material is consumed. - Gradually increase the reaction temperature, but be cautious as higher temperatures may promote by-product formation. - Ensure the chlorinating agent (e.g., PCl₃) is fresh and of high purity. |
| Degradation of product during workup. | - Perform the workup at a low temperature (e.g., 0-5°C). - Quench the reaction by pouring it into cold water or a chilled aqueous bicarbonate solution to neutralize acidic reagents. | |
| Suboptimal stoichiometry of reagents. | - The molar ratio of the 3-hydroxycephalosporin to the chlorinating agent is critical. A common ratio is 1:1.2 to 1.5.[4] | |
| High Levels of Impurities | Formation of Δ²-cephem isomer. | - This non-bioactive isomer can form under certain conditions. Maintaining a controlled temperature and minimizing reaction time can help reduce its formation. |
| Formation of 7-[(dimethylaminomethylene)amino] derivative. | - This by-product can form when using PCl₃/DMF. It can be converted to the desired 7-amino product through subsequent hydrolysis steps. | |
| Oxidation of the sulfur atom. | - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Inconsistent Results | Moisture in reagents or solvents. | - Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can react with the chlorinating agent and affect the reaction. |
| Variable quality of starting materials. | - Ensure the purity of the starting 3-hydroxycephalosporin, as impurities can interfere with the reaction. |
Experimental Protocols
Protocol 1: Chlorination of 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester
This protocol is adapted from a patented synthetic method.[3]
-
Reagent Preparation: In a four-necked flask, add N,N-dimethylformamide (DMF). Cool the flask to 0-5°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus trichloride (PCl₃) to the cooled DMF while maintaining the temperature. Stir the mixture for 1 hour at 20°C.
-
Chlorination Reaction: Add the 7-phenylacetamido-3-hydroxy-3-cephem-4-carboxylic acid diphenylmethyl ester to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 20°C for 3 hours. Monitor the reaction progress using TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the reaction solution into pre-chilled water (below 5°C).
-
Isolation: Stir the aqueous mixture at 0-5°C for 1 hour to precipitate the product. Filter the solid, wash with aqueous sodium bicarbonate solution, followed by distilled water.
-
Drying: Dry the product under vacuum at 50°C to obtain the 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid diphenylmethyl ester.
Protocol 2: HPLC Analysis of 7-ACCA and Related Compounds
This is a general protocol for the analysis of cephalosporins. Specific conditions may need to be optimized.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for cephalosporins (e.g., 254 nm or 265 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.
Data Presentation
Table 1: Summary of Reported Yield and Purity in 7-ACCA Synthesis
| Synthetic Route | Reported Overall Yield (%) | Reported Purity (%) | Reference |
| Multi-step chemical synthesis including bromination, cyclization, and chlorination | 92.7 | >98.0 | [4] |
| Synthesis from 3-hydroxycephem followed by deprotection steps | 63 | >98.6 | [3] |
| Iron-powder reduction of a p-nitrobenzyl ester precursor | 72.5 | Not specified | [7] |
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the chlorination of 3-hydroxycephalosporin.
Experimental Workflow
Caption: General experimental workflow for the chlorination process.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common chlorination issues.
References
- 1. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. globethesis.com [globethesis.com]
- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
Optimizing Solvent Systems for 7-ACCA Crystallization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for the crystallization of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA). Authored for an audience with a technical background, this resource offers detailed troubleshooting, frequently asked questions, experimental protocols, and key data to streamline the crystallization process, enhancing crystal yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the crystallization of 7-ACCA.
| Question | Answer |
| 1. Why are no crystals forming from my 7-ACCA solution? | This is a common issue that can stem from several factors. First, your solution may be undersaturated. To address this, try to concentrate the solution by slowly evaporating the solvent. If that is not effective, consider a different solvent system where 7-ACCA has lower solubility, or employ an anti-solvent to induce precipitation. Another possibility is that the rate of cooling is too rapid. For cooling crystallization, a slower, more controlled temperature reduction can promote nucleation. Finally, ensure your glassware is clean, as impurities can inhibit crystal growth. |
| 2. My crystallization is resulting in an oil or amorphous precipitate instead of crystals. What should I do? | "Oiling out" typically occurs when the supersaturation level is too high, or the solution temperature is above the melting point of the solute at that concentration. To remedy this, try reducing the concentration of 7-ACCA in your solution or lowering the rate of anti-solvent addition or cooling to decrease the supersaturation level. Adding a small amount of a solvent in which 7-ACCA is more soluble can also help. Seeding the solution with a few existing 7-ACCA crystals can provide a template for proper crystal growth and prevent oiling. |
| 3. The yield of my 7-ACCA crystals is consistently low. How can I improve it? | A low yield often indicates that a significant amount of 7-ACCA remains dissolved in the mother liquor. To improve your yield, ensure you are reaching the optimal level of supersaturation without causing precipitation of impurities. If using an anti-solvent, a higher ratio of anti-solvent to solvent may be necessary. For cooling crystallizations, lowering the final temperature can decrease the solubility of 7-ACCA and increase the yield. Also, verify that your isolation technique (e.g., filtration) is efficient and that you are minimizing product loss during washing. |
| 4. How can I control the particle size and morphology of my 7-ACCA crystals? | Crystal size and shape are influenced by the rate of nucleation and crystal growth. For larger crystals, aim for a slower approach to supersaturation to favor growth over nucleation. This can be achieved through slow cooling or a gradual addition of the anti-solvent. Agitation also plays a role; gentle stirring can prevent agglomeration and lead to more uniform crystals. The choice of solvent can also impact crystal habit. Experimenting with different solvent systems may be necessary to achieve the desired morphology. |
| 5. My 7-ACCA crystals are discolored or show impurities in analysis. What is the cause and solution? | Discoloration or the presence of impurities can result from several sources. The starting material may not be pure, or degradation of 7-ACCA could be occurring during the process. Ensure that the temperature during dissolution is not excessively high. Impurities may also be co-precipitating with your product. To address this, you can try a pre-crystallization purification step like activated carbon treatment to remove colored impurities. A carefully selected wash solvent that dissolves the impurities but not 7-ACCA is also crucial after filtration. |
Data Presentation: Solvent Properties
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Miscibility with Water | Notes |
| Water | 100.0 | 80.1 | Miscible | Good solvent for 7-ACCA, often used in pH-driven crystallization. |
| Methanol | 64.7 | 32.7 | Miscible | Can be used as a solvent or anti-solvent in combination with water. |
| Ethanol | 78.4 | 24.5 | Miscible | Similar to methanol, can be used in mixed solvent systems. |
| Acetone | 56.0 | 20.7 | Miscible | A potential anti-solvent to be added to an aqueous solution of 7-ACCA.[1] |
| Acetonitrile | 81.6 | 37.5 | Miscible | A polar aprotic solvent that could be explored in mixed systems.[2] |
| Isopropanol | 82.6 | 19.9 | Miscible | Another potential anti-solvent. |
Table 2: General Solubility Behavior of Cephalosporin-related Compounds
| Compound Type | General Solubility Profile |
| Cephalosporin Acids (like 7-ACCA) | Generally soluble in aqueous bases and polar organic solvents. Solubility in water is often pH-dependent. Insoluble in non-polar organic solvents. |
| Cephalosporin Salts | Solubility is highly dependent on the counter-ion. |
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of 7-ACCA
This protocol describes a general method for crystallizing 7-ACCA from an aqueous solution using a water-miscible organic solvent as an anti-solvent.
Materials:
-
7-ACCA (crude)
-
Deionized Water
-
Selected Anti-solvent (e.g., Methanol, Ethanol, or Acetone)
-
Crystallization vessel with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum or atmospheric)
Procedure:
-
Dissolution: Dissolve the crude 7-ACCA in a minimal amount of deionized water at a controlled temperature (e.g., 20-25°C). Gentle warming can be applied if necessary to achieve complete dissolution, but avoid high temperatures to prevent degradation.
-
Anti-Solvent Addition: While stirring the 7-ACCA solution, slowly add the chosen anti-solvent at a constant rate. The rate of addition is a critical parameter; a slower rate generally promotes the growth of larger, more well-defined crystals.
-
Crystallization: Continue stirring the mixture for a set period (e.g., 1-2 hours) after the anti-solvent addition is complete to allow for full crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of the anti-solvent and water to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Characterization of 7-ACCA Crystals
To ensure the quality of the crystallized 7-ACCA, the following characterization techniques are recommended:
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the crystallized product.
-
Structural Confirmation (FTIR/NMR): Fourier-Transform Infrared Spectroscopy and Nuclear Magnetic Resonance spectroscopy can be used to confirm the chemical structure of 7-ACCA.
-
Crystallinity Assessment (XRD): X-ray Diffraction is used to confirm the crystalline nature of the solid and to identify its polymorphic form.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry and Thermogravimetric Analysis can provide information about the melting point, decomposition temperature, and the presence of residual solvent.
Visualizing the Workflow
The following diagrams illustrate key workflows in the 7-ACCA crystallization process.
Caption: Anti-Solvent Crystallization Workflow for 7-ACCA.
Caption: Troubleshooting Logic for Common 7-ACCA Crystallization Issues.
References
Validation & Comparative
Characterization of 7-Amino-3-chloro-3-cephem-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a pivotal intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics, most notably cefaclor.[1] Its structural integrity and purity are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical techniques for the characterization of 7-ACCA, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supported by data from alternative methods.
Physicochemical Properties of 7-ACCA
| Property | Value |
| Chemical Formula | C₇H₇ClN₂O₃S |
| Molecular Weight | 234.66 g/mol [1] |
| IUPAC Name | (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| CAS Number | 53994-69-7[1] |
| Appearance | Pale yellow solid |
| Melting Point | >180°C (with decomposition) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 7-ACCA, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of 7-ACCA, typically recorded in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO-d₆), exhibits characteristic signals for the protons of the cephem nucleus.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1 | Doublet | 1H | C₆-H |
| ~4.8 | Doublet | 1H | C₇-H |
| ~3.6 | Singlet | 2H | NH₂ |
Data is referenced from typical values for 7-ACCA in DMSO-d₆.
¹³C NMR Spectral Data
Predicting the ¹³C NMR chemical shifts for 7-ACCA based on the analysis of related cephalosporin structures provides valuable insight. The carbonyl carbons of the β-lactam ring and the carboxylic acid are expected to resonate at the downfield region of the spectrum, while the carbons of the dihydrothiazine ring appear at varying shifts depending on their hybridization and proximity to heteroatoms.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170 | C=O (β-lactam) |
| ~165 | C=O (Carboxylic acid) |
| ~125-135 | C₂ & C₃ (C=C bond) |
| ~60 | C₇ |
| ~58 | C₆ |
| ~25 | C₄ |
Note: These are predicted values based on known data for cephalosporin core structures. Experimental values may vary.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the 7-ACCA sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is necessary. Proton decoupling is typically employed to simplify the spectrum.
3. Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the 7-ACCA molecule.
Alternative Analytical Techniques
While NMR provides detailed structural information, a comprehensive characterization of 7-ACCA involves complementary techniques to assess purity and confirm molecular weight.
| Technique | Information Provided | Typical Results for 7-ACCA |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reversed-phase HPLC method can be used to determine the purity of 7-ACCA, with typical purities exceeding 98%.[2] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Electrospray ionization (ESI-MS) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235. The fragmentation pattern can provide further structural confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic absorption bands are observed for the β-lactam carbonyl (~1775 cm⁻¹), the carboxylic acid carbonyl (~1660 cm⁻¹), and the N-H bonds of the amino group (~1540 cm⁻¹). |
Experimental Protocol for HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of 7-ACCA.
Caption: Workflow for the characterization of 7-ACCA.
Signaling Pathway of Impurity Identification
The identification of potential impurities is a critical aspect of quality control. The following diagram illustrates the logical flow for identifying an unknown peak in an analytical chromatogram.
Caption: Logical flow for impurity identification.
References
Spectroscopic Showdown: A Comparative Analysis of 7-ACCA and 7-ACA
In the landscape of semi-synthetic cephalosporin (B10832234) development, the purity and structural integrity of key intermediates are paramount. This guide provides a detailed comparative spectroscopic analysis of 7-amino-3-cephem-4-carboxylic acid (7-ACCA) and a primary alternative, 7-aminocephalosporanic acid (7-ACA). Through infrared (IR) spectroscopy and mass spectrometry (MS), we delineate the characteristic spectral features of each compound, offering researchers, scientists, and drug development professionals a foundational dataset for identification, differentiation, and quality control.
At a Glance: Key Spectroscopic Differentiators
The core structures of 7-ACCA and 7-ACA, while similar, possess distinct substituents at the C-3 position of the cephem ring, leading to discernible differences in their spectroscopic fingerprints. The following tables summarize the key quantitative data obtained from IR and MS analyses.
Table 1: Comparative Infrared (IR) Spectroscopy Data
| Functional Group | 7-ACCA (cm⁻¹) | 7-ACA (cm⁻¹) |
| N-H Stretch (Amine) | 3400-3200 (broad) | ~3424 |
| O-H Stretch (Carboxylic Acid) | 3000-2500 (very broad) | ~3000 (broad) |
| C-H Stretch | Not specified | ~2955 |
| C=O Stretch (β-Lactam) | ~1770 | ~1735 |
| C=O Stretch (Carboxylic Acid) | ~1720 | ~1685 |
| C=C Stretch | Not specified | ~1621 |
| N-H Bend (Amine) | ~1620 | ~1535 |
| C-O Stretch | Not specified | ~1240 |
Table 2: Comparative Mass Spectrometry (MS) Data
| Feature | 7-ACCA | 7-ACA |
| Molecular Ion (M+) | m/z 200 | m/z 272 |
| Key Fragments | Not specified | m/z 213, 154, 136, 114 |
| Proposed Fragmentation | Primarily involves cleavage of the β-lactam ring and loss of small molecules. | Fragmentation is initiated by the loss of the acetoxymethyl group at C-3, followed by subsequent cleavages of the β-lactam and dihydrothiazine rings. |
In-Depth Spectroscopic Profiles
Infrared (IR) Spectroscopy
The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrational frequencies of its functional groups.
7-ACCA: The IR spectrum of 7-ACCA is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine. A very broad band from 3000-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The sharp and intense peak around 1770 cm⁻¹ is a hallmark of the C=O stretching vibration of the strained β-lactam ring. Another strong absorption at approximately 1720 cm⁻¹ is attributed to the C=O stretch of the carboxylic acid. The N-H bending vibration of the amine group is observed around 1620 cm⁻¹.
7-ACA: The IR spectrum of 7-ACA shows a distinct N-H stretching peak at approximately 3424 cm⁻¹. The O-H stretch of the carboxylic acid appears as a broad band around 3000 cm⁻¹. C-H stretching vibrations are observed near 2955 cm⁻¹. Similar to 7-ACCA, the β-lactam carbonyl stretch is prominent, appearing at a slightly lower wavenumber of around 1735 cm⁻¹. The carboxylic acid carbonyl stretch is found at approximately 1685 cm⁻¹. The spectrum also displays a C=C stretching vibration at about 1621 cm⁻¹, an N-H bend at ~1535 cm⁻¹, and a C-O stretching band around 1240 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural elucidation through fragmentation analysis.
7-ACCA: The mass spectrum of 7-ACCA would show a molecular ion peak at an m/z of 200, corresponding to its molecular weight. The fragmentation pattern, though not detailed in the available literature, is expected to involve the characteristic cleavage of the β-lactam ring, a common fragmentation pathway for cephalosporins.
7-ACA: The mass spectrum of 7-ACA reveals a molecular ion peak at an m/z of 272. The fragmentation pattern is well-characterized, with key fragments appearing at m/z 213, 154, 136, and 114. This fragmentation is initiated by the loss of the acetoxymethyl group from the C-3 position, followed by further degradation of the core cephalosporin structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cephalosporin intermediates.
Infrared (IR) Spectroscopy
-
Sample Preparation: The solid sample (a few milligrams) is finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of cephalosporins.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, where they are separated based on their m/z ratio. The detector records the abundance of each ion.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions to elucidate the structure.
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes, the following diagrams, generated using the DOT language, illustrate the experimental workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for 7-ACCA.
A Comparative Analysis of 7-ACCA and 7-ACA as Antibiotic Precursors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of semi-synthetic cephalosporin (B10832234) production, the choice of the starting nucleus is a critical determinant of the final antibiotic's properties and the overall efficiency of the manufacturing process. Two prominent precursors, 7-aminocephalosporanic acid (7-ACA) and 7-amino-3-cephem-4-carboxylic acid (7-ACCA), serve as foundational building blocks for a wide array of cephalosporin antibiotics. This guide provides a comprehensive comparative analysis of 7-ACCA and 7-ACA, presenting experimental data, detailed protocols, and visual representations of synthetic pathways to aid researchers and drug development professionals in making informed decisions.
At a Glance: Key Differences and Applications
7-ACA is the traditional and versatile precursor for a broad range of first and later-generation cephalosporins. It is typically produced from the fermentation product, cephalosporin C. In contrast, 7-ACCA is a more specialized precursor, primarily utilized in the synthesis of second-generation cephalosporins, most notably cefaclor (B193732). The key structural difference lies at the C-3 position of the cephem ring, where 7-ACA possesses an acetoxymethyl group, while 7-ACCA has a chlorine atom. This seemingly minor difference significantly influences the subsequent synthetic routes and the pharmacological profile of the resulting antibiotic.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for the synthesis and application of 7-ACA and 7-ACCA based on available experimental findings.
Table 1: Synthesis of 7-ACA and 7-ACCA
| Parameter | 7-aminocephalosporanic acid (7-ACA) | 7-amino-3-cephem-4-carboxylic acid (7-ACCA) |
| Starting Material | Cephalosporin C (CPC) | 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid p-nitrobenzyl ester |
| Synthesis Method | Two-step enzymatic conversion | Chemical synthesis followed by enzymatic deacylation |
| Key Enzymes | D-amino acid oxidase, Glutaryl-7-ACA acylase | Immobilized Penicillin G acylase |
| Reported Yield | ~85% molar yield from CPC[1] | Total yield up to 85.0%[2] |
| Reported Purity | High-quality crystalline product[1] | >98.5%[3] |
Table 2: Application in Antibiotic Synthesis
| Parameter | 7-ACA in Cefazolin Synthesis | 7-ACCA in Cefaclor Synthesis |
| Target Antibiotic | Cefazolin (First-generation cephalosporin) | Cefaclor (Second-generation cephalosporin) |
| Acylating Agent | 1H-tetrazole-1-acetic acid | D-phenylglycine methyl ester hydrochloride |
| Synthesis Method | Chemical acylation | Enzymatic condensation |
| Key Enzyme | - | Penicillin G acylase mutant |
| Reported Conversion/Yield | Product yield >100% (as sodium salt)[4] | 76.5% conversion of 7-ACCA[5] |
| Reported Purity of Final Product | 98% purity[4] | Substantially pure form (>94%)[6] |
Experimental Protocols
Synthesis of 7-amino-3-cephem-4-carboxylic acid (7-ACCA)
This protocol describes a method for the preparation of 7-ACCA with a reported purity of over 98.5%.[3]
Step 1: Preparation of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid
-
A solution of 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid p-nitrobenzyl ester is prepared in a mixture of water and acetone.
-
Vat powder is added to the solution.
-
The pH is adjusted to 7.0-7.2 by the dropwise addition of dilute ammonia (B1221849) solution while stirring.
-
The reaction is maintained at a controlled temperature of 40-45°C for 3-6 hours.
-
After the reaction, the mixture is filtered.
-
The filtrate is acidified by the dropwise addition of dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
The precipitate is collected by suction filtration, washed, and dried.
Step 2: Enzymatic Deacylation to 7-ACCA
-
The dried 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid is added to water.
-
The pH is adjusted to 7.0-7.2 with a dilute sodium bicarbonate solution to dissolve the material.
-
Immobilized penicillin G acylase is added to the solution.
-
The pH is then adjusted and maintained at 7.9-8.0 with a dilute sodium carbonate solution.
-
Upon completion of the reaction (indicated by a stable pH), the enzyme is removed by suction filtration.
-
The filtrate is acidified with dilute hydrochloric acid to a pH of 2-3 to crystallize the 7-ACCA product.
-
The crystalline 7-ACCA is collected by suction filtration, washed, and dried.
Enzymatic Synthesis of 7-aminocephalosporanic acid (7-ACA) from Cephalosporin C
This protocol outlines a two-step enzymatic process for the production of 7-ACA from cephalosporin C with a reported molar yield of approximately 85%.[1]
Step 1: Conversion of Cephalosporin C to Glutaryl-7-ACA (GL-7-ACA)
-
A solution of cephalosporin C is brought into contact with immobilized D-amino acid oxidase (D-AOD).
-
This enzymatic reaction converts cephalosporin C to keto-adipyl-7-aminocephalosporanic acid (keto-7-ACA).
-
The keto-7-ACA spontaneously converts to glutaryl-7-aminocephalosporanic acid (GL-7-ACA) through a chemical reaction with hydrogen peroxide, which is a byproduct of the D-AOD reaction.
Step 2: Conversion of GL-7-ACA to 7-ACA
-
The reaction mixture containing GL-7-ACA is then treated with immobilized glutaryl-7-ACA acylase.
-
This enzyme catalyzes the hydrolysis of GL-7-ACA to produce 7-ACA.
-
The reaction is conducted in an aqueous solution at a pH of 8.0 and a temperature of 20-25°C.
-
The final 7-ACA product is a high-quality crystalline solid.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a conceptual experimental workflow for a comparative analysis.
Caption: Synthetic pathways for 7-ACA and 7-ACCA and their subsequent use in antibiotic synthesis.
Caption: Conceptual workflow for a comparative analysis of 7-ACA and 7-ACCA as antibiotic precursors.
Concluding Remarks
The choice between 7-ACA and 7-ACCA as a precursor for cephalosporin synthesis is largely dictated by the target antibiotic. 7-ACA remains a cornerstone for a wide variety of cephalosporins, with well-established and efficient enzymatic production methods from cephalosporin C. Its versatility is a key advantage.
7-ACCA, on the other hand, is a specialized intermediate that enables the synthesis of potent second-generation cephalosporins like cefaclor. The synthetic route to 7-ACCA is distinct and involves chemical and enzymatic steps. While its application is more focused, it provides a direct pathway to a specific class of clinically important antibiotics.
For researchers and drug development professionals, the decision will depend on the desired final product, the available synthetic capabilities, and considerations of overall process efficiency and cost. The data and protocols presented in this guide offer a foundational understanding to support these critical decisions in the development of new and improved cephalosporin antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Cefaclor by α-Amino Acid Ester Hydrolase [cjph.com.cn]
- 4. pu.edu.pk [pu.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
A Comparative Guide to Identifying Impurities in 7-ACCA Using Mass Spectrometry
The purity of 7-aminocephalosporanic acid (7-ACCA), a vital intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics, is critical for the safety and efficacy of the final drug product. Regulatory bodies mandate rigorous impurity profiling to identify and quantify any unwanted substances that may arise during the manufacturing process or upon storage. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are widely used, mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for comprehensive impurity analysis.
This guide provides an objective comparison of mass spectrometry-based methods with HPLC-UV for the identification and quantification of impurities in 7-ACCA, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The choice of analytical technique for impurity profiling is often a balance between sensitivity, specificity, and accessibility. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers significant advantages in identifying and quantifying trace-level impurities that may be missed by conventional methods.
| Parameter | HPLC-UV | LC-MS/MS (Representative) |
| Limit of Detection (LOD) | Compound-dependent, typically in the low µg/mL range | Sub-µg/kg to ng/mL range[1][2] |
| Limit of Quantification (LOQ) | 0.025 - 0.026 µg/mL for known impurities[3] | 0.5 - 10 µg/kg for related cephalosporins[1][2] |
| **Linearity (R²) ** | > 0.999 for 7-ACCA and known impurities[3] | Typically > 0.99 for related cephalosporins |
| Specificity | Relies on chromatographic retention time; co-eluting impurities can interfere | High; based on both retention time and unique mass-to-charge ratio of parent and fragment ions |
| Structural Elucidation | Not possible | Possible through fragmentation analysis (MS/MS) |
| Analysis of Unknowns | Limited to detection based on UV absorbance | High-resolution MS can help determine the elemental composition of unknown impurities[4] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results in impurity analysis. Below are representative protocols for both HPLC-UV and a proposed LC-MS/MS method for the analysis of 7-ACCA and its potential impurities.
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of known impurities in 7-ACCA.
Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 mm × 250 mm)[3]
-
Mobile Phase: Phosphate buffer (5g K2HPO4 and 5g KH2PO4 in 1L water, adjusted to pH 6.0) and acetonitrile (B52724) (92:8 v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[3]
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 20 µL[3]
Sample Preparation:
-
Dissolve the 7-ACCA sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm membrane filter before injection.
Featured Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method is highly sensitive and specific for the identification and quantification of both known and unknown impurities in 7-ACCA. The parameters are based on established methods for related cephalosporin antibiotics.
Chromatographic Conditions:
-
Column: UPLC BEH C18 or equivalent (e.g., 1.7 µm, 2.1 mm x 50 mm)[1]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to resolve polar and non-polar impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity profiling.
-
MRM Transitions (Hypothetical):
-
7-ACCA: Precursor ion (m/z) → Product ion (m/z)
-
Impurity 1 (e.g., Cephalosporin C): Precursor ion (m/z) → Product ion (m/z)
-
Impurity 2 (e.g., 7-ADCA): Precursor ion (m/z) → Product ion (m/z)
-
-
Source Parameters: Optimized capillary voltage, source temperature, and gas flows.
Sample Preparation:
-
Accurately weigh and dissolve the 7-ACCA sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For trace analysis, a solid-phase extraction (SPE) step may be employed to concentrate the impurities and remove the bulk 7-ACCA matrix.[1][2]
Visualizing the Workflow and Method Comparison
To better illustrate the processes and the advantages of each technique, the following diagrams are provided.
Caption: Experimental workflow for 7-ACCA impurity analysis.
Caption: Comparison of HPLC-UV and LC-MS/MS attributes.
References
- 1. [Determination of 9 cephalosporin drug residues in beef by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresidue analysis of cephalosporin antibiotics in bovine milk based on molecularly imprinted polymer extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Synthesis of 7-ACCA: Chemical vs. Enzymatic Routes
The production of 7-amino-3-cephem-4-carboxylic acid (7-ACCA), a crucial intermediate in the synthesis of second-generation cephalosporin (B10832234) antibiotics like Cefaclor, can be achieved through two primary methodologies: traditional chemical synthesis and modern enzymatic synthesis.[1] This guide provides a detailed comparison of these two approaches, offering insights into their respective workflows, performance metrics, and experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Comparing Key Performance Metrics
For a rapid comparison, the following table summarizes the key quantitative data associated with both chemical and enzymatic synthesis of 7-ACCA.
| Metric | Chemical Synthesis | Enzymatic Synthesis |
| Overall Yield | Up to 92.7%[2] | 63% to 85.0%[3] |
| Purity | > 98.0%[2][4] | > 98.6% to 99%[3] |
| Key Reagents | Bromine, morpholine (B109124), PCl₃, AlCl₃, organic solvents (e.g., methylene (B1212753) dichloride, DMF)[2] | Immobilized penicillin G acylase, water[5] |
| Reaction Conditions | Extreme temperatures (-40°C to 45°C), acidic and basic conditions[4][5] | Mild temperatures (30-32°C), specific pH control (around 7.0-9.0)[3][5] |
| Environmental Impact | Use of hazardous and toxic reagents and solvents | Greener approach with reduced hazardous waste[1] |
Chemical Synthesis of 7-ACCA: A Multi-Step Approach
The chemical synthesis of 7-ACCA is a well-established but often complex process involving multiple reaction steps, the use of protecting groups, and harsh reaction conditions. One common route starts from a penicillin-derived raw material and proceeds through a series of chemical transformations.
A representative chemical synthesis workflow is outlined below:
Figure 1. A generalized workflow for the chemical synthesis of 7-ACCA.
Experimental Protocol for Chemical Synthesis
The following is a summarized experimental protocol based on a patented chemical synthesis method.[2][4]
Step 1: Bromination A starting material, referred to as ENM compound 1, is dissolved in a solvent like methylene dichloride. The solution is cooled, and morpholine and bromine are added to carry out the bromination reaction.
Step 2: Cyclization An acidic condition is created, typically using sulfuric acid, to facilitate the cyclization of the brominated intermediate. This step leads to the formation of the cephem ring structure. A phase transfer catalyst may be used to improve the reaction yield.
Step 3: Chlorination The hydroxyl group at the 3-position of the cephem ring is replaced with a chlorine atom. This is commonly achieved using a chlorinating agent such as phosphorus pentachloride (PCl₃) in a solvent like N,N-dimethylformamide (DMF).
Step 4: Deprotection The protecting groups at the C-7 and C-4 positions are sequentially removed. For instance, a phenylacetyl group at C-7 can be removed using phosphorus pentachloride and pyridine, followed by the removal of a benzhydryl group at C-4 using aluminum chloride (AlCl₃) in the presence of anisol.
Step 5: Isolation and Purification The final product, 7-ACCA, is isolated from the reaction mixture, typically through precipitation by adjusting the pH, followed by filtration, washing, and drying to yield a white or off-white crystalline powder.
Enzymatic Synthesis of 7-ACCA: A Greener Alternative
The enzymatic synthesis of 7-ACCA represents a more environmentally friendly and often more straightforward approach. This method typically involves the use of an enzyme, such as penicillin G acylase, to selectively deacylate a precursor molecule, thereby avoiding the need for protecting groups and harsh chemical reagents.
The enzymatic synthesis workflow is generally simpler than its chemical counterpart:
Figure 2. A simplified workflow for the enzymatic synthesis of 7-ACCA.
Experimental Protocol for Enzymatic Synthesis
The following protocol is a summary of a typical enzymatic synthesis of 7-ACCA.[5]
Step 1: Substrate Preparation The precursor, 7-phenylacetamido-3-chloro-3-cephem-4-carboxylic acid, is dissolved in water. The pH of the solution is adjusted to around 7.0-7.2 using a dilute base, such as sodium bicarbonate, to ensure the substrate is fully dissolved.
Step 2: Enzymatic Reaction Immobilized penicillin G acylase is added to the substrate solution. The pH of the reaction mixture is then adjusted and maintained at an optimal level for the enzyme, typically between 7.9 and 8.0, by the controlled addition of a dilute base. The reaction is carried out at a mild temperature, for instance, 30-32°C.[3]
Step 3: Enzyme Removal and Product Isolation Once the reaction is complete, the immobilized enzyme is removed by filtration. The pH of the filtrate is then adjusted to the isoelectric point of 7-ACCA using a dilute acid, such as hydrochloric acid, which causes the product to precipitate.
Step 4: Purification The precipitated 7-ACCA is collected by filtration, washed with water, and dried to obtain the final product.
Concluding Remarks
The choice between chemical and enzymatic synthesis of 7-ACCA depends on various factors, including the desired scale of production, cost considerations, and environmental regulations. While chemical synthesis can achieve high yields, it often involves multiple complex steps and the use of hazardous materials. In contrast, enzymatic synthesis offers a more sustainable and streamlined process with high purity, operating under mild conditions. As the pharmaceutical industry increasingly embraces green chemistry principles, the enzymatic route for producing 7-ACCA and other cephalosporin intermediates is becoming the preferred method.
References
- 1. 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) [benchchem.com]
- 2. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103387584B - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
A Comparative Analysis of the Biological Activity of Cephalosporins Derived from 7-amino-3-cephem-4-carboxylic acid (7-ACCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various cephalosporin (B10832234) antibiotics derived from the common nucleus, 7-amino-3-cephem-4-carboxylic acid (7-ACCA). The antibacterial efficacy and stability of these derivatives are presented with supporting experimental data to inform research and development in the field of antimicrobial agents.
I. Comparative Antibacterial Activity
The in vitro antibacterial activity of cephalosporins is a critical determinant of their clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for a selection of 7-ACCA derived cephalosporins against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of 7-ACCA Derived Cephalosporins against Gram-Positive Bacteria (µg/mL)
| Cephalosporin Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Streptococcus pneumoniae |
| Cefazolin | 0.25 - 1.0 | 0.25 - 2.0 | ≤0.06 - 0.5 |
| Cephalothin | 0.12 - 1.0 | 0.12 - 2.0 | 0.12 - 2.0 |
| Cefaclor[1] | 0.25 - 4.0 | 0.5 - 8.0 | 0.5 - 2.0 |
| Cefuroxime | 0.25 - 4.0 | 0.5 - 8.0 | ≤0.06 - 0.25 |
| Ceftriaxone | 1.0 - 8.0 | 2.0 - 16.0 | ≤0.015 - 0.25 |
| Cefepime | 0.5 - 8.0 | 0.5 - 16.0 | ≤0.03 - 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of 7-ACCA Derived Cephalosporins against Gram-Negative Bacteria (µg/mL)
| Cephalosporin Derivative | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Haemophilus influenzae |
| Cefazolin | 1.0 - 8.0 | 1.0 - 8.0 | >128 | 2.0 - 8.0 |
| Cephalothin | 2.0 - 16.0 | 2.0 - 16.0 | >128 | 4.0 - 16.0 |
| Cefaclor[1] | 0.5 - 8.0 | 1.0 - 16.0 | >128 | 0.5 - 4.0 |
| Cefuroxime | 0.5 - 8.0 | 0.5 - 8.0 | 16 - >128 | ≤0.06 - 1.0 |
| Ceftriaxone | ≤0.03 - 0.5 | ≤0.03 - 0.5 | 8.0 - 32.0 | ≤0.008 - 0.03 |
| Cefepime | ≤0.03 - 0.25 | ≤0.03 - 0.25 | 2.0 - 16.0 | ≤0.015 - 0.25 |
II. Stability to β-Lactamases
A crucial factor in the effectiveness of β-lactam antibiotics is their stability against β-lactamases, enzymes produced by bacteria that inactivate these drugs. The susceptibility of cephalosporins to hydrolysis by these enzymes varies among derivatives. Newer generations of cephalosporins are generally designed to have enhanced stability.[1]
Table 3: Relative Stability of Selected Cephalosporins to Common β-Lactamases
| Cephalosporin Derivative | Penicillinase (e.g., from S. aureus) | Broad-spectrum β-lactamases (e.g., TEM-1) | Cephalosporinases (e.g., AmpC) |
| Cephalothin | Stable | Susceptible | Susceptible |
| Cefazolin | Stable | Moderately Stable | Susceptible |
| Cefuroxime | Stable | Stable | Moderately Stable |
| Ceftriaxone | Stable | Stable | Stable |
| Cefepime | Stable | Stable | Stable |
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each cephalosporin derivative is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of the cephalosporin derivatives are prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: A 96-well microtiter plate is used, with each well containing a specific concentration of the antibiotic and the bacterial inoculum. The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
B. β-Lactamase Stability Assay
The stability of cephalosporin derivatives to hydrolysis by β-lactamases can be assessed using a spectrophotometric assay.
-
Enzyme and Substrate Preparation: A solution of purified β-lactamase enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The cephalosporin to be tested is also dissolved in the same buffer to a known concentration.
-
Reaction Initiation: The reaction is initiated by adding the β-lactamase solution to the cephalosporin solution in a quartz cuvette.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The wavelength is chosen based on the maximal absorbance difference between the intact and hydrolyzed cephalosporin.
-
Calculation of Hydrolysis Rate: The rate of hydrolysis is calculated from the initial linear phase of the reaction. A lower rate of hydrolysis indicates greater stability of the cephalosporin to the β-lactamase.
IV. Mechanism of Action
Cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is initiated by the binding of the cephalosporin molecule to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The acylation of the PBP by the β-lactam ring of the cephalosporin inactivates the enzyme, leading to a defective cell wall and ultimately, cell lysis.
References
A Comparative Guide to the Structural Elucidation of 7-Amino-3-chlorocephalosporanic Acid
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of 7-Amino-3-chlorocephalosporanic acid (7-ACCA), a key intermediate in the synthesis of several cephalosporin (B10832234) antibiotics, is crucial for quality control and drug development. This guide provides a comparative overview of the analytical techniques used to determine its structure, supported by experimental data from related compounds and detailed methodologies.
Spectroscopic and Spectrometric Techniques for Structural Characterization
The primary methods for elucidating the structure of 7-ACCA and its analogues include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. While specific high-resolution spectral data for 7-ACCA is not extensively published, data from the closely related and commercially significant cephalosporins, Cefaclor and Cephalexin, provide valuable comparative insights.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic and spectrometric data for 7-ACCA and its comparators.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7-ACCA | H-6 | ~5.1 | d | ~4.5 |
| H-7 | ~4.9 | d | ~4.5 | |
| H-2 | ~3.6 | s | - | |
| Cefaclor | H-6 | 5.23 | d | 4.9 |
| H-7 | 5.78 | dd | 4.9, 8.7 | |
| α-CH (side chain) | 5.08 | d | 5.4 | |
| Phenyl-H | 7.4-7.6 | m | - | |
| NH₂ | 9.3 (amide) | d | 8.7 | |
| Cephalexin | H-6 | 5.10 | d | 4.8 |
| H-7 | 5.65 | dd | 4.8, 8.5 | |
| α-CH (side chain) | 4.75 | d | 5.2 | |
| Phenyl-H | 7.3-7.5 | m | - | |
| CH₃ | 2.15 | s | - | |
| NH₂ | 9.1 (amide) | d | 8.5 |
Note: Data for 7-ACCA is estimated from available patent spectra. Data for Cefaclor and Cephalexin is compiled from typical values in the literature.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 7-ACCA | C-2 | ~25 |
| C-3 | ~125 | |
| C-4 | ~165 | |
| C-6 | ~58 | |
| C-7 | ~59 | |
| C-8 (C=O) | ~168 | |
| Cefaclor | C-2 | 26.5 |
| C-3 | 126.1 | |
| C-4 | 164.8 | |
| C-6 | 57.9 | |
| C-7 | 59.3 | |
| C-8 (C=O) | 167.5 | |
| Side Chain C=O | 172.1 | |
| Phenyl C | 128-138 | |
| Cephalexin | C-2 | 21.3 |
| C-3 | 127.5 | |
| C-4 | 165.2 | |
| C-6 | 58.2 | |
| C-7 | 59.8 | |
| C-8 (C=O) | 167.9 | |
| Side Chain C=O | 172.5 | |
| Phenyl C | 127-139 |
Note: Data for 7-ACCA is estimated based on structural similarity. Data for Cefaclor and Cephalexin is compiled from typical values in the literature.
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 7-ACCA | ESI+ | [M+H]⁺: 235.0 | 199, 172, 114 |
| Cefaclor | ESI+ | [M+H]⁺: 368.0 | 324, 221, 149, 106 |
| Cephalexin | ESI+ | [M+H]⁺: 348.1 | 304, 158, 106 |
Note: Fragmentation patterns are characteristic of the cephalosporin core and the respective side chains.
Table 4: FT-IR Spectral Data Comparison
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| 7-ACCA | β-lactam C=O | ~1770 |
| Amine N-H | ~3400-3300 | |
| Carboxylic acid C=O | ~1700 | |
| Carboxylic acid O-H | ~3000-2500 (broad) | |
| Cefaclor | β-lactam C=O | 1765 |
| Amide C=O | 1680 | |
| Amine N-H | 3430, 3290 | |
| Carboxylic acid C=O | 1710 | |
| Cephalexin | β-lactam C=O | 1760 |
| Amide C=O | 1690 | |
| Amine N-H | 3450, 3300 | |
| Carboxylic acid C=O | 1715 |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cephalosporin in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments are often necessary. These experiments reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be coupled with a liquid chromatography (LC) system for separation of mixtures (LC-MS).
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or LC.
-
Acquire mass spectra in positive ion mode to observe protonated molecules [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Typical mass range: m/z 50-500.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral range: 4000-400 cm⁻¹.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural elucidation and the key relationships in the analytical process.
Caption: Experimental workflow for the structural elucidation of 7-ACCA.
Caption: Relationship between analytical techniques and structural information.
This guide provides a foundational understanding of the methods employed in the structural elucidation of 7-Amino-3-chlorocephalosporanic acid. For definitive structural confirmation, the use of multiple, complementary analytical techniques is essential.
A Comparative Purity Analysis of 7-ACCA from Different Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The purity of 7-amino-3-cephem-4-carboxylic acid (7-ACCA), a key intermediate in the synthesis of several cephalosporin (B10832234) antibiotics, is of paramount importance to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of the purity of 7-ACCA derived from two primary synthesis routes: a semi-synthetic approach starting from Penicillin G and a purely chemical synthesis pathway. This comparison is supported by a summary of reported purity data, detailed experimental protocols for synthesis and analysis, and visualizations of the synthetic and analytical workflows.
Comparison of Purity and Impurity Profiles
The purity of 7-ACCA is consistently reported to be high, often exceeding 98.5%, regardless of the synthesis route. However, the impurity profile can vary depending on the starting materials, reagents, and purification methods employed. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of 7-ACCA.
| Synthesis Route | Reported Purity (%) | Key Potential Impurities | Analytical Method |
| Semi-synthesis from Penicillin G | > 98.5[1][2] | Unreacted starting materials, intermediates from incomplete ring expansion, byproducts from enzymatic cleavage. | HPLC[3][4] |
| Chemical Synthesis | > 98.0[5] to > 99.0[3][4] | Residual solvents, unreacted reagents, side-products from chlorination and deprotection steps, diastereomers. | HPLC |
Note: The specific nature and quantity of impurities can vary significantly based on the specific reaction conditions and purification techniques used by different manufacturers.
Synthesis and Purity Analysis Workflow
The general workflow for producing and analyzing the purity of 7-ACCA involves several key stages, from the initial synthesis to the final quality control assessment.
Caption: General workflow from synthesis to purity analysis of 7-ACCA.
Comparative Overview of Synthesis Routes
The selection of a synthesis route for 7-ACCA depends on various factors, including cost, environmental impact, and the desired purity profile. The following diagram illustrates the key stages of the two primary synthesis routes.
Caption: Key stages in the semi-synthetic and chemical synthesis routes of 7-ACCA.
Experimental Protocols
Synthesis of 7-ACCA via Enzymatic Cleavage (General Procedure)
This protocol outlines a general method for the final enzymatic cleavage step in the semi-synthetic route from a precursor.
Materials:
-
7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid
-
Immobilized penicillin G acylase
-
Sodium bicarbonate solution
-
Sodium carbonate solution
-
Hydrochloric acid
Procedure:
-
Suspend 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid in water.
-
Adjust the pH to 7.0-7.2 by the dropwise addition of a sodium bicarbonate solution with stirring until the material dissolves.
-
Add immobilized penicillin G acylase to the solution.
-
Maintain the pH at 7.9-8.0 by the controlled addition of a sodium carbonate solution while stirring. The reaction is monitored until completion.
-
After the reaction is complete, remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to 2.0-3.0 with dilute hydrochloric acid to precipitate the 7-ACCA.
-
Collect the crystalline product by filtration, wash with water, and dry.[1][2]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of 7-ACCA.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Dipotassium hydrogen phosphate (K2HPO4)
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common composition is a buffer prepared by dissolving K2HPO4 and KH2PO4 in water to a pH of 6.0, mixed with acetonitrile in a ratio of approximately 92:8 (v/v).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.[6]
-
Column Temperature: 35 °C.[6]
-
Injection Volume: 20 µL.[6]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a 7-ACCA reference standard in a suitable diluent (e.g., the mobile phase) to prepare a stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the 7-ACCA sample to be tested in the same diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Calculate the purity of the 7-ACCA sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.
This guide provides a foundational understanding of the purity considerations for 7-ACCA from different synthetic origins. For specific applications, it is essential to consult detailed analytical validation reports and impurity characterization studies.
References
- 1. CN102220403B - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 2. CN102220403A - Method for preparing 7-ACCA - Google Patents [patents.google.com]
- 3. Synthesis and characterization of cephalosporin nucleus 7-ACCA [journal.buct.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. CN103387584A - Synthetic method of 7-amino-3-chloro-3-cephem-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Antibody Cross-Reactivity Against Cephalosporin Cores
For researchers and professionals in drug development, understanding the specificity of antibodies targeting cephalosporins is paramount. This guide provides a comparative analysis of antibody cross-reactivity against various cephalosporin (B10832234) cores, supported by experimental data. The information herein is designed to assist in the selection and development of specific antibodies for research, diagnostic, and therapeutic applications.
The cross-reactivity of antibodies against different cephalosporins is primarily determined by the structural similarities of their R1 and R2 side chains, rather than the core β-lactam ring.[1][2] This guide explores this principle through quantitative data from competitive immunoassays and outlines the methodologies used to generate these findings.
Quantitative Analysis of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of polyclonal and monoclonal antibodies against a panel of cephalosporins. The data is presented as IC50 values and cross-reactivity percentages, providing a clear comparison of antibody binding specificity.
Table 1: Cross-Reactivity of a Polyclonal Antibody Against Various Cephalosporins
A broad-spectrum rabbit polyclonal antibody was developed using cephalexin (B21000) as the hapten. The cross-reactivity was determined by an indirect competitive ELISA (ic-ELISA).[3]
| Cephalosporin | IC50 (ng/mL) | Cross-Reactivity (%) |
| Cefalexin | 0.72 | 100 |
| Cefradine | 0.83 | 86.7 |
| Cefadroxil | 1.25 | 57.6 |
| Cefazolin | 2.99 | 24.1 |
| Cefaclor | >100 | <0.72 |
| Cefuroxime | >100 | <0.72 |
| Ceftriaxone | >100 | <0.72 |
| Cefotaxime | >100 | <0.72 |
| Ceftiofur | >100 | <0.72 |
| Cefquinome | >100 | <0.72 |
Table 2: Cross-Reactivity Profile of an Anti-Cephalexin Monoclonal Antibody
A monoclonal antibody (clone: cex) was produced against a cephalexin-KLH conjugate and its cross-reactivity was assessed.[4]
| Compound | Cross-Reactivity (%) |
| Cephalexin | 100 |
| Cefradine | 86.3 |
| Cefotaxime | 14.2 |
| Ceftiofur | 4.4 |
| Ampicillin | <0.01 |
| Amoxicillin | <0.01 |
| Penicillin G | <0.01 |
| Cefadroxil | <0.01 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments in assessing antibody cross-reactivity against cephalosporins.
Production of Anti-Cephalosporin Monoclonal Antibodies via Hybridoma Technology
This protocol outlines the fundamental steps for generating monoclonal antibodies.
-
Immunization: A host animal, typically a BALB/c mouse, is immunized with a cephalosporin-carrier protein conjugate (e.g., cephalexin-KLH) to elicit an immune response. The immunogen is usually emulsified in an adjuvant to enhance this response. Booster injections are administered over several weeks to increase antibody titers.[5][6]
-
Cell Fusion: Splenocytes, rich in antibody-producing B-cells, are harvested from the immunized mouse. These are then fused with myeloma cells (immortal cancerous B-cells) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.[7][8]
-
Hybridoma Selection: The fused cells are cultured in a selective HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells are unable to survive in this medium, and unfused splenocytes have a limited lifespan. Only the successfully fused hybridoma cells will proliferate.[7]
-
Screening: The supernatant from the hybridoma cultures is screened to identify clones producing the desired antibodies. This is typically done using an ELISA-based assay where the cephalosporin-protein conjugate is coated on the microplate wells.[5]
-
Cloning and Expansion: Hybridoma cells from positive wells are cloned by limiting dilution to ensure that each resulting cell line is derived from a single parent cell, thus producing a monoclonal antibody. These clones are then expanded to produce a larger quantity of the antibody.[5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. criver.com [criver.com]
- 3. Development of a Broad-Specific Competitive ELISA for First-Generation Cephalosporin Antibiotics in Animal-Derived Foods Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephalexin Antibodies & Antigens - Creative Diagnostics [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 7-Amino-3-chloro-cephalosporanic Acid
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Amino-3-chloro-cephalosporanic acid (7-ACCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics. Following these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 7-ACCA with appropriate personal protective equipment (PPE). Based on its hazard classification as a skin and respiratory sensitizer, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form, to prevent inhalation and potential allergic reactions.[1][2]
-
Body Protection: A lab coat or chemical-resistant apron.
Ensure that an eyewash station and safety shower are readily accessible in the handling area.
Step-by-Step Disposal Protocol
The disposal of 7-ACCA must be managed as hazardous pharmaceutical waste. Improper disposal, such as flushing down the drain or mixing with regular trash, can lead to environmental contamination and is a violation of regulatory standards.
-
Waste Identification and Segregation:
-
All materials contaminated with 7-ACCA, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and spent media, must be segregated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The full chemical name: "7-Amino-3-chloro-cephalosporanic acid"
-
The words "Hazardous Waste"
-
Associated hazard symbols (e.g., sensitizer).
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.
-
The recommended method for the destruction of cephalosporin-containing waste is high-temperature incineration to ensure the complete breakdown of the active pharmaceutical ingredient.
-
Quantitative Data Summary
While specific regulatory limits for 7-ACCA disposal are not broadly published and can vary by jurisdiction, the following table summarizes key handling and hazard information derived from safety data sheets.
| Parameter | Value | Reference |
| GHS Hazard Statements | H317: May cause an allergic skin reaction. | [1][2] |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1][2] | |
| GHS Precautionary Code | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][2] |
| Recommended PPE | Safety goggles, gloves, lab coat, NIOSH-approved respirator. | [1] |
| Recommended Disposal | High-temperature incineration via a licensed hazardous waste facility. | General guidance for pharmaceutical waste |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 7-ACCA.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
